TCO-PEG3-amide-C3-triethoxysilane
Description
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Properties
Molecular Formula |
C27H52N2O9Si |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7- |
InChI Key |
ZXQAFZQBZKLJGI-FPLPWBNLSA-N |
Isomeric SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C\CC1)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane
This technical guide provides a comprehensive overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional chemical linker. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and surface modification for biomedical applications.
Core Chemical Structure and Properties
This compound is a molecule composed of several key functional moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) linker, an amide bond, a propyl (C3) spacer, and a triethoxysilane (B36694) group. This unique combination of components makes it a versatile tool in bioconjugation and materials science.
The TCO group is a strained alkene that is highly reactive towards tetrazine derivatives in bioorthogonal "click chemistry" reactions. The PEG3 linker is a short, hydrophilic spacer that enhances solubility and reduces steric hindrance. The triethoxysilane group allows for the covalent attachment of the molecule to hydroxylated surfaces, such as silica, glass, and metal oxides.
A visual representation of the chemical structure is provided below:
Caption: Chemical Structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C27H52N2O9Si | [1][2] |
| Molecular Weight | 576.80 g/mol | [3] |
| CAS Number | 2250217-32-2 | [2] |
| Purity | Typically ≥95% | [1][2] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C, desiccated | [1][2] |
Key Applications and Mechanisms of Action
This compound has two primary applications stemming from its bifunctional nature: its role as a PROTAC linker and its use in surface modification.
PROTAC Linker in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] this compound can serve as a component of a PROTAC linker. The TCO group can be used to attach a POI-binding ligand via a tetrazine-TCO ligation, a rapid and bioorthogonal reaction. The other end of the molecule can be incorporated into the PROTAC structure, which includes an E3 ligase ligand.
The signaling pathway for PROTAC-mediated protein degradation is illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Surface Modification for Biomedical Applications
The triethoxysilane moiety of this compound enables its covalent attachment to a variety of inorganic substrates. This process, known as silanization, involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds.
This surface modification capability allows for the immobilization of biomolecules on surfaces for applications such as biosensors, microarrays, and cell adhesion studies. The TCO group provides a bioorthogonal handle for the specific attachment of tetrazine-modified proteins, peptides, or other molecules.
The general workflow for surface modification is depicted below.
Caption: General workflow for surface modification and bioconjugation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol for Surface Modification of Glass Slides
This protocol describes the functionalization of glass slides with this compound.
Materials:
-
Glass microscope slides
-
Acetone, ethanol, and deionized water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
This compound
-
Anhydrous toluene (B28343)
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning and Activation:
-
Clean the glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
Immerse the slides in freshly prepared piranha solution for 30 minutes to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the slides extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated slides in the silane solution for 2 hours at room temperature with gentle agitation.
-
Remove the slides and rinse with fresh anhydrous toluene to remove any unbound silane.
-
Cure the slides in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
The TCO-functionalized slides are now ready for bio-conjugation.
-
Protocol for TCO-Tetrazine Ligation on a Functionalized Surface
This protocol outlines the conjugation of a tetrazine-modified protein to a TCO-functionalized surface.
Materials:
-
TCO-functionalized glass slides (from Protocol 3.1)
-
Tetrazine-modified protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking:
-
Incubate the TCO-functionalized slides in blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Wash the slides three times with wash buffer.
-
-
TCO-Tetrazine Ligation:
-
Prepare a solution of the tetrazine-modified protein in PBS at a suitable concentration (e.g., 10-100 µg/mL).
-
Incubate the slides with the protein solution for 1-2 hours at room temperature. The reaction is typically rapid.
-
Wash the slides thoroughly with wash buffer to remove any unbound protein.
-
The surface is now functionalized with the protein of interest and can be used for downstream applications.
-
The logical relationship for the TCO-Tetrazine ligation is shown below.
Caption: Logical diagram of the TCO-Tetrazine ligation reaction.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and materials science. Its unique combination of a bioorthogonal TCO group and a surface-reactive triethoxysilane moiety enables a wide range of applications, from the synthesis of targeted protein degraders to the creation of functionalized biomaterials. This guide has provided a comprehensive overview of its properties, mechanisms of action, and experimental protocols to facilitate its effective use in the laboratory.
References
A Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: A Heterobifunctional Linker for Surface Modification and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
TCO-PEG3-amide-C3-triethoxysilane is a specialized chemical reagent designed for the stable anchoring of biomolecules to silica-based surfaces. This heterobifunctional linker possesses two key functional groups: a triethoxysilane (B36694) moiety for covalent attachment to surfaces and a trans-cyclooctene (B1233481) (TCO) group for highly efficient and specific bioorthogonal conjugation. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it a valuable tool in drug delivery, diagnostics, and various biomedical applications.
Core Concepts and Chemical Properties
This compound integrates three essential components:
-
Triethoxysilane Group: This functional group enables the covalent immobilization of the linker onto hydroxyl-rich surfaces such as glass, silica, and silicon wafers. The process involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with surface hydroxyls to create stable siloxane bonds.
-
Trans-cyclooctene (TCO) Group: The TCO moiety is a key participant in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2] This reaction is known for its exceptionally fast kinetics and the ability to proceed under physiological conditions without the need for a catalyst.[3][4]
-
PEG3 Linker: The three-unit polyethylene glycol spacer provides hydrophilicity, which improves solubility in aqueous buffers and reduces non-specific binding of proteins.[5] It also creates a flexible spacer arm that extends the TCO group away from the surface, enhancing its accessibility for conjugation.[6]
The combination of these functionalities allows for a two-step process where a surface is first functionalized with the linker, and then a biomolecule of interest is attached via the TCO-tetrazine reaction.
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound and the kinetics of its reactive components.
| Property | Value | Reference |
| Chemical Formula | C27H52N2O9Si | [1] |
| Molecular Weight | 576.80 g/mol | [1] |
| CAS Number | 2250217-32-2 | [1] |
| Purity | >95% | [1] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| TCO-Tetrazine Reaction Rate Constant (k2) | Up to 10^6 M⁻¹s⁻¹ | [4][7] |
| Silane-Modified Surface Water Contact Angle | Variable (e.g., 40-45° for similar aminosilanes) | [8] |
| Silane Grafting Density | Typically 2-4 molecules/nm² | [9] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
1. Surface Functionalization with Triethoxysilane (Liquid Phase Deposition)
This protocol describes the process of coating a silica-based substrate (e.g., glass slide, silicon wafer) with this compound.
-
Materials:
-
This compound
-
Anhydrous toluene (B28343) or acetone
-
Deionized water
-
Nitrogen gas
-
Substrate (e.g., glass slides)
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Hydroxylation (Optional but Recommended): To increase the density of surface hydroxyl groups, the substrate can be treated with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner.
-
Silanization Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or acetone.
-
Immersion: Immerse the cleaned and dried substrate in the silanization solution for 30-60 minutes at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or acetone) to remove any unbound silane.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Final Rinse and Storage: After cooling, rinse the functionalized surface with ethanol and dry under nitrogen. The TCO-functionalized surface is now ready for bioconjugation.
-
2. Bioconjugation via TCO-Tetrazine Ligation
This protocol outlines the conjugation of a tetrazine-modified biomolecule to the TCO-functionalized surface.
-
Materials:
-
TCO-functionalized substrate
-
Tetrazine-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
-
Procedure:
-
Prepare Biomolecule Solution: Dissolve the tetrazine-modified biomolecule in the reaction buffer to the desired concentration (typically in the low micromolar range).
-
Incubation: Cover the TCO-functionalized surface with the biomolecule solution and incubate for 30-60 minutes at room temperature.
-
Rinsing: Gently wash the surface with the reaction buffer to remove any unconjugated biomolecules.
-
Blocking (Optional): To prevent non-specific binding in subsequent steps, the surface can be blocked with a suitable blocking agent (e.g., Bovine Serum Albumin (BSA)).
-
Final Rinse and Storage: Perform a final rinse with deionized water and dry the surface. The biomolecule is now covalently immobilized on the surface.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification and bioconjugation.
Caption: Silanization reaction mechanism on a hydroxylated surface.
Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.
References
- 1. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 2. TCO | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
TCO-PEG3-amide-C3-triethoxysilane: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCO-PEG3-amide-C3-triethoxysilane is a heterobifunctional linker designed for the seamless integration of biological molecules with inorganic surfaces. This molecule incorporates three key functional domains: a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and solubility, and a trans-cyclooctene (B1233481) (TCO) group for highly efficient and specific bioorthogonal conjugation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental protocols and quantitative data derived from analogous systems, to empower researchers in its application for drug delivery, biosensor development, and advanced biomaterials.
Molecular Structure and Core Components
This compound is a precision-engineered molecule with the chemical formula C₂₇H₅₂N₂O₉Si and a molecular weight of 576.80 g/mol . Its structure is characterized by three distinct functional moieties, each contributing to its versatile mechanism of action.
-
Triethoxysilane Group: This silicon-based functional group is the anchor of the molecule, enabling its covalent attachment to a wide range of inorganic substrates.
-
PEG3-amide-C3 Linker: This component serves as a flexible spacer, imparting hydrophilicity and minimizing steric hindrance. The three-unit polyethylene glycol (PEG3) chain enhances solubility in aqueous environments and reduces non-specific protein adsorption. The amide bond and the C3 propyl chain provide structural integrity and appropriate spacing between the surface and the conjugated biomolecule.
-
Trans-cyclooctene (TCO) Group: As the bioorthogonal reactive partner, the TCO group engages in highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine-functionalized molecules.
Mechanism of Action
The utility of this compound is rooted in a two-stage mechanism: surface functionalization and subsequent bioorthogonal ligation.
Surface Functionalization via Silanization
The triethoxysilane moiety facilitates the immobilization of the linker onto hydroxyl-rich surfaces such as glass, silica, and metal oxides.[1] This process, known as silanization, proceeds through a two-step hydrolysis and condensation reaction.[1]
-
Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si).[1] Additionally, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, creating a robust and stable monolayer on the surface.[1]
Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry
Once the surface is functionalized with TCO moieties, it becomes a platform for the specific attachment of biomolecules. This is achieved through the IEDDA reaction between the TCO group and a tetrazine-labeled molecule of interest (e.g., protein, antibody, or drug).[2] This "click chemistry" reaction is renowned for its:
-
Exceptional Speed: The reaction kinetics are extremely fast, with second-order rate constants that can exceed 800 M⁻¹s⁻¹.[2]
-
High Specificity: The TCO and tetrazine groups react selectively with each other, even in complex biological environments, without cross-reactivity with native functional groups.[2]
-
Biocompatibility: The reaction proceeds under mild physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.[2]
Quantitative Data
Table 1: TCO-Tetrazine Reaction Kinetics
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | [3] |
| s-TCO (water-soluble) | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | [4] |
Note: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.
Table 2: Surface Modification with Aminosilanes
| Silane | Substrate | Amine Sites (ea/nm²) | Measurement Technique | Reference |
| Aminopropyltrimethoxysilane (APTMS) | Silica Nanoparticles | 2.7 | Acid-Base Back Titration | [5] |
| (3-trimethoxysilylpropyl)diethylenetriamine (DETAS) | Silica Nanoparticles | 7.7 | Acid-Base Back Titration | [5] |
Note: The density of functional groups on the surface can be influenced by the silane concentration, reaction time, and temperature.
Experimental Protocols
The following are generalized protocols for the use of this compound based on established methods for similar molecules. Optimization for specific applications is recommended.
Protocol for Surface Functionalization of Glass Coverslips
-
Cleaning: Immerse glass coverslips in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Thoroughly rinse the coverslips with deionized water and then with ethanol.
-
Drying: Dry the coverslips under a stream of nitrogen gas.
-
Silanization: Prepare a 1% (v/v) solution of this compound in anhydrous toluene. Immerse the cleaned, dry coverslips in the solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing: Rinse the coverslips sequentially with toluene, ethanol, and deionized water to remove excess silane.
-
Curing: Cure the functionalized coverslips in an oven at 110°C for 30-60 minutes.
-
Storage: Store the TCO-functionalized coverslips in a desiccator until use.
Protocol for Bioconjugation of a Tetrazine-Labeled Protein
-
Protein Preparation: Prepare a solution of the tetrazine-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Conjugation Reaction: Immerse the TCO-functionalized coverslip in the protein solution. Incubate for 1-2 hours at room temperature with gentle agitation. The optimal protein concentration and incubation time should be determined empirically.
-
Washing: Remove the coverslip from the protein solution and wash thoroughly with PBS to remove non-specifically bound protein.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, incubate the coverslip in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Final Wash: Wash the coverslip with PBS before use in downstream applications.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a variety of applications:
-
Targeted Drug Delivery: Functionalize nanoparticles with this linker to create drug delivery vehicles. The TCO group can then be used to attach targeting ligands (e.g., antibodies, peptides) for cell-specific delivery.
-
PROTACs: As a PROTAC (Proteolysis Targeting Chimera) linker, it can be used to conjugate a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the degradation of the target protein.[6][7]
-
Biosensor Development: Immobilize capture proteins or antibodies onto sensor surfaces to create highly sensitive and specific diagnostic devices.
-
Biomaterials and Tissue Engineering: Modify the surface of biomaterials to control cell adhesion, proliferation, and differentiation, improving the biocompatibility of implants and tissue scaffolds.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that bridges the gap between biological systems and inorganic materials. Its robust surface anchoring chemistry combined with the speed and specificity of bioorthogonal ligation provides researchers with a reliable tool for a wide range of applications in drug development, diagnostics, and materials science. A thorough understanding of its mechanism of action and careful optimization of experimental protocols will enable the full potential of this molecule to be realized in advancing scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, specifications, and applications of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker molecule. This molecule is of significant interest in the fields of bioconjugation, surface chemistry, and drug delivery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and the functionalization of surfaces for biological applications.
Core Properties and Specifications
This compound is a versatile chemical tool characterized by three key functional domains: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety. Each of these components imparts specific functionalities that are critical to its utility. The quantitative specifications for this molecule are summarized in the table below.
| Property | Specification |
| Molecular Formula | C27H52N2O9Si |
| Molecular Weight | 576.8 g/mol |
| CAS Number | 2250217-32-2 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | -20°C |
Key Applications and Mechanisms of Action
The unique trifunctional nature of this compound allows for its application in two primary areas: bioorthogonal conjugation via its TCO group and surface modification through its triethoxysilane group. The PEG spacer enhances solubility and reduces steric hindrance.
Bioorthogonal Conjugation: The TCO-Tetrazine Ligation
The trans-cyclooctene (TCO) group is a highly reactive dienophile that participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) derivative.[1][2] This bioorthogonal reaction is exceptionally fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][3] The reaction is highly specific and results in the formation of a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[2][3] This "click chemistry" reaction is widely used for labeling biomolecules, such as proteins and antibodies, in complex biological systems.[4][5]
Surface Modification: Silanization
The triethoxysilane group enables the covalent attachment of the molecule to hydroxyl-bearing surfaces, such as glass, silica (B1680970), and other metal oxides.[6][7] The mechanism involves two main steps: hydrolysis of the ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanol groups with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[5][8] This process, known as silanization, creates a stable, functionalized surface.
Experimental Protocols
The following are generalized protocols for the primary applications of this compound. Optimal conditions may vary depending on the specific substrate, biomolecule, and experimental goals.
Protocol 1: Surface Functionalization of Glass or Silica
This protocol describes the liquid-phase deposition of this compound onto a glass or silica surface.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or acetone)
-
Glass or silica substrate
-
Cleaning solution (e.g., piranha solution or 1:1 methanol/HCl)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a suitable cleaning solution, followed by copious rinsing with deionized water. Dry the substrate under a stream of nitrogen.
-
Silanization Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent.
-
Surface Coating: Immerse the cleaned and dried substrate in the silanization solution. The reaction time can range from 30 minutes to several hours, depending on the desired surface coverage. The reaction should be carried out under a nitrogen atmosphere to minimize unwanted polymerization of the silane in solution.
-
Rinsing and Curing: After incubation, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any non-covalently bound silane. The coated surface can be cured by baking at an elevated temperature (e.g., 110°C for 1 hour) to promote further cross-linking of the silane layer.
-
Final Rinse and Storage: Perform a final rinse with the solvent and dry the functionalized surface under a stream of nitrogen. The TCO-functionalized surface is now ready for conjugation with a tetrazine-labeled molecule.
Protocol 2: TCO-Tetrazine Ligation for Protein Immobilization
This protocol outlines the immobilization of a tetrazine-labeled protein onto a TCO-functionalized surface.
Materials:
-
TCO-functionalized surface (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Solution Preparation: Dissolve the tetrazine-labeled protein in the reaction buffer to the desired concentration (typically in the low micromolar range).
-
Immobilization Reaction: Cover the TCO-functionalized surface with the protein solution and incubate at room temperature for 30-60 minutes. The rapid kinetics of the TCO-tetrazine reaction allows for efficient conjugation even at low concentrations.[3]
-
Blocking: After the incubation period, wash the surface with the reaction buffer to remove any unbound protein. To prevent non-specific binding in subsequent steps, incubate the surface with a blocking buffer for 30 minutes.
-
Washing: Wash the surface extensively with the washing buffer to remove any non-specifically adsorbed protein.
-
Analysis: The immobilized protein can be detected and quantified using standard analytical techniques, such as fluorescence microscopy (if the protein is fluorescently labeled) or immunoassays.
Stability and Storage
The TCO group has a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO).[6] Therefore, this compound is not recommended for long-term storage.[6] It should be stored at -20°C and protected from moisture. Similarly, TCO-functionalized surfaces should be used relatively quickly after preparation for optimal reactivity.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that bridges the gap between surface chemistry and bioorthogonal bioconjugation. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers in drug development, diagnostics, and materials science. The ability to create stably functionalized surfaces with highly reactive bioorthogonal handles opens up a wide array of possibilities for the development of novel biomedical devices and research platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 7. TCO-PEG3-triethoxysilane_2250217-32-2_新研博美 [xinyanbm.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG3-amide-C3-triethoxysilane. This molecule is of significant interest in the fields of bioconjugation, surface chemistry, and targeted drug delivery, including the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure combines a bioorthogonal reactive group (TCO), a hydrophilic spacer (PEG3), and a surface-anchoring moiety (triethoxysilane), offering a versatile tool for advanced research and development.
Core Compound Specifications
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including stoichiometric calculations for conjugation reactions and solution preparation.
| Property | Value | Source(s) |
| Molecular Weight | 576.8 g/mol | |
| Chemical Formula | C₂₇H₅₂N₂O₉Si | |
| CAS Number | 2250217-32-2 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, desiccated |
Chemical Structure and Functional Domains
This compound is a modular molecule with three distinct functional domains, each contributing to its overall utility.
Caption: Functional domains of this compound.
-
Trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal reactive handle. It participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, catalyst-free conditions, making it ideal for conjugating molecules in complex biological environments.
-
PEG3 Linker: The tri-polyethylene glycol spacer is a short, hydrophilic chain. It enhances the aqueous solubility of the molecule and any conjugate derived from it. Furthermore, it provides spatial separation between the surface and the conjugated biomolecule, which can reduce steric hindrance and improve accessibility for biological interactions.
-
Triethoxysilane: This functional group is the surface-anchoring domain. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (-Si-OH) groups. These silanols can then form stable, covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic surfaces such as glass, silica, and metal oxides.
Applications in Research and Development
The trifunctional nature of this linker makes it suitable for a range of applications at the interface of chemistry, biology, and materials science.
-
Surface Functionalization for Biosensors: Immobilize capture probes (antibodies, nucleic acids, etc.) onto silica-based sensor chips for highly specific analyte detection.
-
Targeted Drug Delivery: Functionalize nanoparticles or other drug carriers with targeting ligands to enhance localization to specific cells or tissues.
-
PROTAC Development: While often used as a linker within a PROTAC molecule, its triethoxysilane group could also be used to immobilize PROTACs on surfaces for screening assays. The TCO group allows for the efficient click-ligation of a warhead or E3 ligase ligand.
-
Cell Culture and Tissue Engineering: Modify surfaces to control cell adhesion and proliferation by presenting specific bioactive molecules.
Experimental Protocols
The following are generalized protocols for the two primary reaction steps involving this compound: surface modification and subsequent bioconjugation. Optimization will be required for specific substrates and biomolecules.
Protocol 1: Surface Functionalization of Silica Substrates
This protocol outlines the steps to create a TCO-functionalized surface on a glass or silica substrate.
Caption: Workflow for surface functionalization with triethoxysilane.
Materials:
-
Silica or glass substrates (e.g., microscope slides, silicon wafers).
-
This compound.
-
Anhydrous toluene.
-
Ethanol (ACS grade).
-
Deionized (DI) water.
-
Cleaning solution (e.g., Piranha solution or access to an oxygen plasma cleaner).
-
Nitrogen gas source.
-
Oven.
Procedure:
-
Substrate Cleaning and Hydroxylation: Thoroughly clean the substrate to remove organic contaminants and ensure the surface is rich in hydroxyl groups. This is critical for efficient silanization.
-
Piranha Etching (Caution: Extremely Corrosive): In a certified fume hood, immerse substrates in a freshly prepared 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-45 minutes.
-
Oxygen Plasma Treatment: Alternatively, place cleaned substrates in an oxygen plasma cleaner for 5-10 minutes.
-
-
Rinsing and Drying: Extensively rinse the activated substrates with DI water and then dry them completely under a stream of nitrogen gas. Use immediately.
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the clean, dry substrates in the silane solution for 1-2 hours at room temperature with gentle agitation. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize water content that could cause premature polymerization in solution.
-
An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker critical for bioconjugation and surface modification. While precise quantitative solubility data is not extensively published, this document synthesizes available information on its qualitative solubility, outlines protocols for its use, and presents logical workflows for its application in research and development.
Introduction and Chemical Properties
This compound is a specialized chemical reagent that integrates three key functional components:
-
A Trans-Cyclooctene (TCO) group, which participates in rapid and highly selective bioorthogonal "click chemistry" reactions with tetrazine partners. This reaction is known for its exceptional speed and selectivity, proceeding without the need for a copper catalyst[1].
-
A hydrophilic Polyethylene Glycol (PEG3) spacer, which enhances the solubility of the molecule in aqueous media, reduces aggregation, and provides a flexible connection to minimize steric hindrance[2][3][4].
-
A Triethoxysilane (B36694) group, which is commonly used for the covalent modification and functionalization of surfaces containing hydroxyl groups, such as glass, silica (B1680970), and other silicon-based materials[1][5].
This unique combination makes it a valuable tool for attaching biomolecules to surfaces, developing biocompatible materials, and constructing complex bioconjugates like PROTACs[6][7].
Solubility Profile
The table below summarizes the known solvent compatibility for this compound and structurally similar Silane-PEG compounds.
| Solvent Class | Recommended Solvents | Solubility Notes | Source(s) |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Consistently reported as a good solvent.[1][8][9] | [1][8][9] |
| DMF (Dimethylformamide) | Frequently recommended for dissolving TCO-PEG linkers.[1][4] | [1][4] | |
| Chlorinated | DCM (Dichloromethane / Methylene Chloride) | Suitable for dissolving the compound.[1][4] | [1][4] |
| Chloroform | Also cited as a compatible solvent.[4] | [4] | |
| Aqueous Solutions | Ethanol (B145695)/Water Mixtures | Silane-PEGs are often dissolved in ethanol/water mixtures (e.g., 95%/5% w/w) for surface modification protocols.[5][8][10] | [5][8][10] |
| Regular Aqueous Solution (Water) | The PEG component imparts hydrophilicity, but solubility in pure water may be limited and should be experimentally determined.[8] | [8] | |
| Other Organics | THF (Tetrahydrofuran) | Mentioned as a compatible solvent for similar TCO-PEG structures.[4] | [4] |
| Aliphatic Hydrocarbons (Pentane, Hexane) | Suggested for solubilizing silanes without causing degradation.[11] | [11] |
Important Considerations:
-
Hydrolysis: The triethoxysilane moiety is susceptible to hydrolysis in the presence of moisture. This reaction is necessary for covalent bonding to surfaces but reduces the stability of the reagent in solution. Therefore, it is critical to use anhydrous solvents and prepare solutions fresh. Silane-PEG compounds should be stored desiccated at -20°C to prevent degradation[5][8][10].
-
Sonication: Gentle sonication in an ultrasonic bath can aid in the dissolution of Silane-PEG compounds[11]. However, prolonged or high-energy sonication should be avoided to prevent potential degradation of the PEG linker[11].
Experimental Protocols
The following are generalized protocols for handling and using this compound based on methodologies for similar Silane-PEG reagents.
-
Preparation: Bring the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Solvent Selection: Choose a suitable anhydrous solvent based on the solubility table and the requirements of the downstream application (e.g., DMSO for stock solutions, Ethanol/Water for surface silanization).
-
Dissolution: Add the desired volume of solvent to the vial. If necessary, vortex briefly or use gentle sonication to ensure complete dissolution[11].
-
Usage: Use the solution immediately, as the silane (B1218182) group is prone to hydrolysis. For applications not involving surface chemistry, strictly anhydrous conditions are recommended.
This protocol is adapted from standard procedures for Silane-PEG reagents[5][8][10].
-
Surface Preparation: Clean the glass or silica substrate thoroughly. This typically involves sonication in acetone, followed by isopropanol, and rinsing with deionized water. To ensure a high density of hydroxyl groups for reaction, the surface can be treated with an oxygen plasma or a piranha solution (use extreme caution).
-
Solution Preparation: Prepare a fresh solution of this compound at a concentration of 10-50 mg/mL in an ethanol/water (95%/5%, w/w) mixture[5][8][10]. The water content facilitates the hydrolysis of the ethoxy groups on the silane, which is a prerequisite for covalent bond formation with the surface.
-
Incubation: Immerse the cleaned substrate in the Silane-PEG solution. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature[5][8][10].
-
Washing: After incubation, remove the substrate and wash it thoroughly with ethanol and then deionized water to remove any non-covalently bound reagent.
-
Curing (Optional but Recommended): To complete the siloxane bond formation, bake the coated substrate in an oven at 100-120°C for 30-60 minutes.
-
Verification: The now TCO-functionalized surface is ready for conjugation with tetrazine-labeled molecules.
Logical and Experimental Workflows
To guide researchers in the practical application of this reagent, the following workflows are presented in the DOT language for visualization.
This diagram outlines the decision-making process for selecting an appropriate solvent.
Caption: Solvent selection workflow for this compound.
This diagram illustrates the complete experimental process from a bare substrate to a final biomolecule-conjugated surface.
Caption: Workflow for surface functionalization and subsequent bioconjugation.
References
- 1. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. medkoo.com [medkoo.com]
- 10. Silane PEG, mPEG-Silane [nanocs.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to TCO-PEG3-amide-C3-triethoxysilane: Purity, Documentation, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG3-amide-C3-triethoxysilane, a heterobifunctional linker crucial for the development of advanced bioconjugates and functionalized surfaces. This document details the compound's purity specifications, provides key documentation insights, and outlines detailed experimental protocols for its application in surface modification and bioorthogonal ligation.
Core Compound Specifications
This compound is a versatile molecule featuring a trans-cyclooctene (B1233481) (TCO) group for rapid and specific bioorthogonal "click" chemistry with tetrazine-modified molecules. Its other terminus is a triethoxysilane (B36694) group, enabling covalent attachment to silica-based surfaces such as glass, silicon oxide, and nanoparticles. A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes non-specific interactions.
| Property | Value | Source |
| Purity | >95% | [1] |
| Molecular Formula | C₂₇H₅₂N₂O₉Si | [1][2] |
| Molecular Weight | 576.80 g/mol | [1][2] |
| CAS Number | 2250217-32-2 | [1][2] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1] |
| Storage Conditions | Store at -20°C, desiccated | [1] |
| Appearance | Colorless to light yellow viscous liquid (typical for similar compounds) |
Purity and Documentation
Commercial suppliers of this compound typically provide a Certificate of Analysis (CoA) confirming the compound's identity and purity. While a specific CoA for this exact molecule is not publicly available, a representative CoA for a similar compound, TCO-PEG3-acid, indicates that analytical data such as ¹H NMR spectroscopy is used to confirm the structure and appearance is noted. Purity is often determined by High-Performance Liquid Chromatography (HPLC). For research and development purposes, a purity of greater than 95% is standard for this class of reagents.
Experimental Protocols
The utility of this compound lies in its ability to first functionalize a surface and then specifically capture a biomolecule of interest. The following protocols provide a framework for these two key steps.
Protocol 1: Surface Functionalization of Glass or Silica (B1680970) Substrates
This protocol details the procedure for covalently attaching this compound to a glass or silica surface, rendering it reactive towards tetrazine-modified molecules.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips, or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Anhydrous toluene (B28343)
-
This compound
-
Absolute ethanol
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass or silica substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To ensure complete removal of water, bake the cleaned and dried substrates in an oven at 110°C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a suitable container.
-
Immerse the cleaned, dried, and activated substrates in the silanization solution. Ensure the substrates are fully submerged. This step should be performed in a moisture-free environment, for example, under a nitrogen or argon atmosphere.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse the substrates with absolute ethanol.
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of a stable and covalent siloxane network on the surface.
-
-
Storage:
-
Store the TCO-functionalized surfaces in a dry, inert atmosphere (e.g., in a desiccator or under nitrogen) until ready for use.
-
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Biomolecule to a TCO-Functionalized Surface
This protocol describes the immobilization of a biomolecule functionalized with a tetrazine group onto the TCO-modified surface prepared in Protocol 1. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is a highly efficient and specific bioorthogonal reaction.[1]
Materials:
-
TCO-functionalized substrate (from Protocol 1)
-
Tetrazine-modified biomolecule (e.g., protein, antibody, oligonucleotide) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) or a commercial blocking solution)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Blocking (Optional but Recommended):
-
To minimize non-specific binding of the biomolecule, incubate the TCO-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature.
-
Rinse the substrate with washing buffer.
-
-
Bioconjugation:
-
Prepare a solution of the tetrazine-modified biomolecule at a suitable concentration in the reaction buffer. The optimal concentration will depend on the specific application and should be determined empirically, but a starting point of 1-10 µM is common.[3]
-
Apply the biomolecule solution to the TCO-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature.[3] The reaction is typically rapid, but incubation times can be optimized.[4]
-
-
Washing:
-
Remove the biomolecule solution and wash the substrate extensively with the washing buffer to remove any unbound biomolecules.
-
Rinse with deionized water.
-
-
Analysis:
-
The successful immobilization of the biomolecule can be confirmed using various analytical techniques, such as fluorescence microscopy (if the biomolecule is fluorescently labeled), enzyme-linked immunosorbent assay (ELISA), or surface plasmon resonance (SPR).
-
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for surface functionalization and bioconjugation.
Caption: Core chemical reactions: Silanization and TCO-Tetrazine Ligation.
References
The Technologist's Guide to TCO Linkers: Harnessing Bioorthogonal Click Chemistry for Advanced Bioconjugation
For Immediate Release
In the intricate landscape of chemical biology and drug development, precision and efficiency in molecular conjugation are paramount. Trans-cyclooctene (TCO) linkers have emerged as a cornerstone of bioorthogonal "click" chemistry, offering researchers, scientists, and drug development professionals an unparalleled tool for the rapid and specific labeling of biomolecules. This technical guide provides an in-depth exploration of the core features of TCO linkers, their reaction kinetics, and detailed methodologies for their application, with a focus on the transformative potential in areas such as antibody-drug conjugates (ADCs) and in vivo imaging.
Executive Summary
TCO linkers participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, a cornerstone of bioorthogonal chemistry. This reaction is prized for its exceptionally fast kinetics, remarkable specificity, and its ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2] These features make TCO linkers ideal for a wide range of applications, from live-cell imaging to the construction of complex biotherapeutics.[1][3] This guide will delve into the fundamental principles of TCO-tetrazine chemistry, present quantitative data on reaction rates, and provide detailed experimental protocols for common bioconjugation procedures.
Core Features of TCO Linkers
The utility of TCO linkers is rooted in a set of key characteristics that distinguish them from other bioorthogonal reagents:
-
Exceptional Reaction Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[4] This rapid ligation allows for efficient conjugation even at low reactant concentrations, which is crucial for in vivo applications.[2][4]
-
Bioorthogonality: TCO and tetrazine moieties are abiotic and do not participate in or interfere with native biochemical processes within living systems.[5] This "bioorthogonality" ensures that the conjugation reaction is highly specific and avoids off-target reactions.
-
Catalyst-Free Reaction: Unlike other click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation does not require a metal catalyst.[5] This is a significant advantage for in vivo and live-cell applications, as it avoids the cytotoxicity associated with heavy metals.
-
High Stability and Versatility: While early TCO derivatives faced challenges with in vivo stability due to isomerization to the less reactive cis-isomer, newer generations of TCO linkers have been engineered with improved stability.[6] Furthermore, TCO linkers can be readily functionalized with various reactive groups (e.g., NHS esters, maleimides) and incorporated with spacers, such as polyethylene (B3416737) glycol (PEG), to enhance solubility and reduce steric hindrance.[5][7]
Quantitative Data on Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of both the TCO and the tetrazine. The table below summarizes the second-order rate constants for various TCO-tetrazine pairs, providing a comparative overview for selecting the optimal reagents for a given application.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| TCO | 3-methyl-6-phenyl-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |
| TCO | Dipyridyl tetrazine | 2000 ± 400 | PBS |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| sTCO (strained TCO) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |
| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[8]
Experimental Protocols
The following are detailed methodologies for common experiments involving TCO linkers.
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the conjugation of a TCO linker to a protein via its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.5)
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column.[5]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[5]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting spin column.[5]
-
Characterization: The degree of labeling can be determined using mass spectrometry.[9]
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol details the click reaction between a TCO-labeled protein and a tetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-containing protein and the tetrazine-containing protein in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] For less reactive partners or lower concentrations, the incubation time may be extended.
-
Analysis and Purification: The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[4] The final conjugate can be purified by size-exclusion chromatography if necessary.[1]
Protocol 3: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant of a TCO-tetrazine reaction.
Materials:
-
TCO derivative
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine in a suitable solvent like DMSO.[8]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance (λmax), typically between 510-550 nm, in the reaction buffer.[8]
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Begin the measurement and then add the tetrazine solution to start the reaction, ensuring rapid mixing.[8]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[8]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[8]
Visualizing Workflows and Pathways
Pre-targeting Workflow for In Vivo Imaging
The pre-targeting strategy is a powerful application of TCO-tetrazine chemistry, particularly in PET imaging. This approach involves a two-step process: first, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-tagged antibody at the target site, allowing for highly specific imaging.[10][11]
Mechanism of Antibody-Drug Conjugate (ADC) Action
TCO linkers are increasingly used in the development of ADCs. In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a TCO-containing linker. The antibody directs the ADC to cancer cells, and upon internalization, the drug is released, leading to cell death.[12]
General Experimental Workflow for Protein Bioconjugation
The general workflow for creating a bioconjugate using TCO-tetrazine chemistry involves two main stages: functionalization of the biomolecules with the TCO and tetrazine moieties, followed by the click ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. msvision.com [msvision.com]
- 10. researchgate.net [researchgate.net]
- 11. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Understanding PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, has become a cornerstone of biopharmaceutical development. This modification strategy dramatically enhances the therapeutic properties of proteins, peptides, antibodies, and oligonucleotides by improving their pharmacokinetic and pharmacodynamic profiles. By covalently attaching these inert, hydrophilic polymer chains, PEGylation increases the hydrodynamic size of the biomolecule, leading to reduced renal clearance and a significantly prolonged circulation half-life.[1] Furthermore, the flexible PEG chains form a protective hydrophilic cloud around the molecule, sterically shielding it from proteolytic enzymes and the host's immune system, thereby increasing stability and reducing immunogenicity.[2] This guide provides an in-depth examination of the principles of PEGylation, quantitative data on its effects, detailed experimental protocols for its implementation, and visualizations of the underlying mechanisms and workflows.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. In bioconjugation, PEG derivatives are utilized as flexible spacer arms to link two or more molecules. These spacers are valued for their biocompatibility, non-toxicity, and high solubility in aqueous solutions.[3] The process of PEGylation involves the covalent attachment of these PEG chains to a target biomolecule.[3]
The primary benefits of using PEG spacers in bioconjugation include:
-
Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, thereby extending their circulation half-life in the body.[1]
-
Reduced Immunogenicity and Antigenicity: The PEG "cloud" sterically hinders the approach of antibodies and proteolytic enzymes to the surface of the biomolecule. This masking of epitopes and cleavage sites is the basis for reduced immunogenicity and enhanced stability.[2][4]
-
Enhanced Solubility and Stability: PEG spacers can improve the solubility of hydrophobic drugs and protect the bioconjugate from aggregation.[5][6]
-
Controlled Drug Release: In the context of antibody-drug conjugates (ADCs), PEG linkers can influence the stability of the conjugate and the release of the cytotoxic payload.[5][7][8]
Types of PEG Spacers
PEG spacers are available in various architectures, each offering distinct advantages:
-
Linear PEGs: The simplest form, consisting of a single chain of repeating ethylene oxide units. They are widely used and well-characterized.[9]
-
Branched PEGs: These consist of multiple PEG chains radiating from a central core. Branched PEGs can offer a greater hydrodynamic radius compared to linear PEGs of the same molecular weight, potentially leading to longer circulation times.[9][10] Some studies suggest that branched PEGs may be less immunogenic than linear PEGs, although other research indicates the effect of branching on immunogenicity is insignificant.[6][10]
-
Discrete PEGs (dPEGs): Unlike traditional polydisperse PEGs, which are a mixture of molecules with a range of molecular weights, dPEGs are single molecular compounds with a precisely defined number of ethylene oxide units.[3] This uniformity allows for the creation of more homogeneous bioconjugates with consistent properties.[3]
Quantitative Data on PEG Spacers
The selection of a PEG spacer is a critical aspect of bioconjugate design, with its physicochemical properties directly impacting the final product's performance.
Physicochemical Properties of Discrete PEG (dPEG®) Spacers
Discrete PEG linkers offer precise control over the spacer length and molecular weight, leading to more homogenous conjugates.[3][11]
| dPEG® Product Name | Number of PEG Units | Molecular Weight (Da) | Spacer Length (Å) |
| dPEG® 2 | 2 | 148.16 | 10.3 |
| dPEG® 4 | 4 | 236.26 | 17.1 |
| dPEG® 8 | 8 | 412.47 | 31.5 |
| dPEG® 12 | 12 | 588.68 | 45.9 |
| dPEG® 24 | 24 | 1149.3 | 90.3 |
| dPEG® 36 | 36 | 1710.0 | 134.7 |
Data compiled from commercially available discrete PEG products.[11][12]
Effect of PEG Molecular Weight on Pharmacokinetics
The molecular weight of the PEG spacer has a profound effect on the in vivo circulation time of the bioconjugate.
| PEG Molecular Weight (kDa) | Terminal Half-Life |
| 6 | 18 minutes |
| 190 | 1 day |
Data from a study on the intravenous administration of 125I-labeled PEG in mice.[5]
Impact of PEGylation on Ligand-Receptor Binding Affinity
While PEGylation offers numerous advantages, it can also sterically hinder the interaction of the biomolecule with its target receptor, leading to a decrease in binding affinity.
| Protein | PEG Size (kDa) | Change in Binding Affinity (Kd) |
| Interferon-α2 | 12 (linear) | ~3-fold decrease |
| Interferon-α2 | 40 (branched) | ~10-fold decrease |
| Anti-p185(HER-2) scFv | 20 | ~5-fold decrease |
Data compiled from various studies on PEGylated proteins.[13][14]
Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and rigorous purification and characterization of the final product.
Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines of lysine (B10760008) residues and the N-terminus.
Materials:
-
Protein to be PEGylated (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.4-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Preparation:
-
Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange.
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
PEG-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10 to 50-fold molar excess is a common starting point).
-
Slowly add the PEG-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other small molecules using SEC.[7]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm PEGylation and determine the degree of modification.[15]
-
Thiol-Reactive PEGylation using Maleimide Chemistry
This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups on cysteine residues.
Materials:
-
Thiol-containing protein (if the protein does not have a free cysteine, one can be introduced via site-directed mutagenesis or by reducing a disulfide bond)
-
PEG-Maleimide
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Purification system (e.g., SEC or Ion-Exchange Chromatography - IEX)
Protocol:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Ensure the protein is in a thiol-free reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve the PEG-Maleimide in the reaction buffer.
-
Add the PEG-Maleimide solution to the protein solution at a 10 to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the PEGylated protein using SEC or IEX to remove unreacted PEG-Maleimide and unmodified protein.[16]
-
-
Characterization:
-
Confirm PEGylation and assess the purity of the conjugate using techniques such as SDS-PAGE, HPLC, and mass spectrometry.[15]
-
Visualizing PEGylation Concepts and Workflows
General PEGylation Workflow
References
- 1. Binding and activity of all human alpha interferon subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 11. High purity Discrete PEG products [jenkemusa.com]
- 12. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Polyethylene glycol (PEG)-associated immune responses triggered by clinically relevant lipid nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
Methodological & Application
TCO-Tetrazine Ligation: A Detailed Protocol for Bioorthogonal Cell Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in living systems.[1] This application note provides a comprehensive overview of the TCO-tetrazine ligation for cell labeling, including the underlying mechanism, detailed experimental protocols, and key quantitative data to guide experimental design. Its exceptional kinetics and high specificity make it an invaluable tool for a wide range of applications, from in vivo imaging to targeted drug delivery.[1]
Introduction to TCO-Tetrazine Ligation
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes.[2] The TCO-tetrazine ligation is a prime example of such a reaction, prized for its exceptionally fast reaction rates and high specificity.[3][4] This "click chemistry" reaction proceeds without the need for a cytotoxic catalyst, such as copper, making it ideal for live-cell applications.[4][5]
The reaction involves a two-step mechanism:
-
An initial [4+2] inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[1][6]
-
A subsequent retro-Diels-Alder reaction that irreversibly eliminates a molecule of dinitrogen (N₂), driving the reaction forward and forming a stable dihydropyridazine (B8628806) product.[1][6]
This robust and highly selective chemistry allows for a two-step labeling strategy. First, a biomolecule of interest within a cell is tagged with one of the reactive partners (e.g., TCO). Then, the complementary partner (e.g., a tetrazine linked to a fluorescent probe) is introduced, leading to a highly specific covalent linkage.[2][7][8]
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 10³ to 10⁶ M⁻¹s⁻¹.[1] This high reactivity allows for efficient labeling at low micromolar or even nanomolar concentrations, which is crucial for minimizing potential off-target effects in living systems.[1] The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[6]
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General | [1][9] |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Not specified | [9] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | [9] |
| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ | Not specified | [9] |
| General TCO-Tetrazine Reaction | > 800 M⁻¹s⁻¹ | General | [4][9] |
| Reaction pH | 6 - 9 | PBS buffer | [3][5][9] |
| Reaction Temperature | Room Temperature, 4°C, or 37°C | Dependent on application | [5][9] |
| Reaction Time | 30 - 120 minutes | Dependent on reactants and concentrations | [5][10] |
Experimental Protocols
This section provides a general protocol for a two-step cell labeling experiment using TCO-tetrazine ligation. This typically involves an initial "pre-targeting" step where a TCO-modified molecule (e.g., an antibody) is delivered to the cells, followed by the introduction of a tetrazine-conjugated probe (e.g., a fluorophore).
Materials and Reagents
-
Cells of interest
-
TCO-functionalized molecule (e.g., TCO-NHS ester for labeling primary amines on proteins)
-
Tetrazine-conjugated probe (e.g., Tetrazine-fluorophore)
-
Buffers:
-
Amine-free buffer for NHS ester reactions (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)[5]
-
Phosphate-buffered saline (PBS) for cell washing and incubations
-
-
Solvents: Anhydrous DMSO or DMF for dissolving TCO-NHS esters and tetrazine probes[11]
-
Desalting columns for purification[11]
-
Live-cell imaging medium [11]
Step 1: Preparation of TCO-Labeled Targeting Molecule (e.g., Antibody)
This protocol describes the labeling of a protein with a TCO-NHS ester.
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the stock buffer contains primary amines like Tris, a buffer exchange into an amine-free buffer is necessary.[11]
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[11]
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[11]
-
Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[11]
-
Characterization: The degree of labeling can be determined by mass spectrometry. The TCO-labeled protein is now ready for cell labeling.
Step 2: Live Cell Labeling
-
Cell Preparation: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes) and grow to the desired confluency.
-
Pre-targeting: Incubate the cells with the TCO-labeled targeting molecule (from Step 1) in live-cell imaging medium. A typical concentration is 10-100 nM, incubated for 30-60 minutes at 37°C.[11] This allows the TCO-modified molecule to bind to its cellular target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed PBS or imaging medium to remove any unbound TCO-labeled molecules.
-
Tetrazine Ligation: Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.[11]
-
Image Acquisition: The fluorescent signal should develop rapidly. Begin imaging immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[11] Time-lapse imaging can be performed to monitor the labeling process in real-time.
Experimental Controls
To ensure the specificity of the labeling, the following controls are recommended:
-
Unlabeled Cells + Tetrazine Probe: To assess non-specific binding of the tetrazine probe.[11]
-
TCO-labeled Cells (no tetrazine probe): To determine any background fluorescence from the TCO-modification or cellular autofluorescence.[11]
-
Unlabeled Cells (no TCO, no tetrazine): To determine the baseline autofluorescence of the cells.[11]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for cell labeling and the underlying chemical reaction.
Caption: Experimental workflow for TCO-tetrazine mediated cell labeling.
Caption: Mechanism of the TCO-tetrazine bioorthogonal reaction.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretical for the ligation step, a slight excess of the tetrazine probe (e.g., 1.5-2 fold) can drive the reaction to completion.[12] For the initial NHS ester labeling, ensure a sufficient molar excess of the TCO-NHS ester.
-
Increase Incubation Time: Extend the incubation time for either the TCO-labeling or the final tetrazine ligation step. Reactions can be performed for up to 2 hours or even overnight at 4°C.[5]
-
Check Reagent Integrity: Tetrazines can be susceptible to degradation in aqueous media.[12] Use freshly prepared solutions.
-
-
High Background Signal:
-
Thorough Washing: Ensure efficient removal of unbound TCO-labeled molecules before adding the tetrazine probe.
-
Reduce Probe Concentration: Titrate the concentration of the tetrazine probe to find the optimal balance between signal and background.
-
Check for Non-specific Binding: Run the appropriate controls to determine the source of the background signal.
-
Conclusion
The TCO-tetrazine ligation is a powerful and versatile tool for cell labeling.[1] Its rapid kinetics, high specificity, and biocompatibility make it an ideal choice for a wide range of applications in chemical biology and drug development.[1] By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can successfully employ this bioorthogonal reaction for precise and efficient labeling of biomolecules in living cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B412558D [pubs.rsc.org]
- 8. Bioorthogonal organic chemistry in living cells: novel strategies for labeling biomolecules. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Biosensor Development using TCO-PEG3-amide-C3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG3-amide-C3-triethoxysilane for the development of robust and sensitive biosensors. This heterobifunctional linker enables the covalent immobilization of biomolecules on silica-based surfaces through a two-step process: surface modification with the triethoxysilane (B36694) group and subsequent bioorthogonal "click" reaction with a tetrazine-modified molecule of interest.
Introduction to this compound
This compound is a versatile linker molecule designed for the surface modification of materials such as glass and silicon and the subsequent covalent attachment of biomolecules. It comprises three key functional components:
-
Triethoxysilane Group: This group readily reacts with hydroxylated surfaces (e.g., silicon dioxide, glass) to form a stable, covalent siloxane bond, creating a functionalized surface.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and reduces steric hindrance, making the terminal trans-cyclooctene (B1233481) (TCO) group more accessible for subsequent reactions.
-
Trans-cyclooctene (TCO) Group: This strained alkene is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with a tetrazine (Tz) moiety via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction. This reaction is highly efficient, proceeds under mild, physiological conditions without the need for a catalyst, and is orthogonal to native biological functional groups, ensuring specific immobilization of the target biomolecule.
This combination of features makes this compound an ideal tool for creating highly specific and stable biosensor surfaces.
Signaling Pathway and Experimental Workflow
The overall process involves the functionalization of a sensor surface, followed by the immobilization of a tetrazine-labeled biomolecule, which can then bind to its specific analyte.
Application Notes and Protocols for TCO-PEG3-amide-C3-triethoxysilane in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-amide-C3-triethoxysilane is a versatile heterobifunctional linker designed for the surface modification of silica-based nanomaterials, enabling their use in advanced drug delivery systems. This molecule incorporates three key functionalities:
-
Triethoxysilane Group: Allows for covalent attachment to silica (B1680970) and other oxide surfaces, such as mesoporous silica nanoparticles (MSNs), through a stable siloxane bond.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances biocompatibility, improves solubility, and reduces non-specific protein binding.
-
Trans-cyclooctene (TCO) Group: A highly reactive dienophile that participates in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazine-modified molecules.
The TCO-tetrazine ligation is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[1] This unique reactivity makes this compound an ideal tool for developing pre-targeted drug delivery platforms, which can significantly enhance therapeutic efficacy and reduce off-target toxicity.
Principle Application: Pre-targeted Drug Delivery
The primary application of TCO-functionalized nanoparticles is in a two-step pre-targeting strategy for drug delivery.[2] This approach decouples the tumor targeting and drug delivery steps to optimize the therapeutic window.
-
Step 1: Targeting. TCO-modified nanoparticles, often loaded with a therapeutic agent, are administered. These nanoparticles passively accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. A sufficient clearing time is allowed for the nanoparticles to wash out from systemic circulation, minimizing off-target accumulation.
-
Step 2: Activation. A tetrazine-conjugated drug (prodrug) is administered. This smaller molecule rapidly distributes throughout the body and reaches the tumor site. The highly efficient IEDDA click reaction occurs in vivo, ligating the drug to the TCO-functionalized nanoparticles accumulated at the tumor. This localizes the therapeutic payload at the desired site of action.
This strategy offers several advantages over conventional nanoparticle drug delivery, including reduced systemic drug exposure and the potential for using short-lived radionuclides for imaging or therapy.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from studies on functionalized mesoporous silica nanoparticles and the TCO-tetrazine reaction.
Table 1: Physicochemical Properties of Functionalized Mesoporous Silica Nanoparticles (MSNs)
| Parameter | Unfunctionalized MSNs | Amine-Functionalized MSNs | TCO-Functionalized MSNs (Expected) | Reference |
| Average Diameter (DLS) | ~100 nm | ~100-110 nm | ~100-120 nm | [4] |
| Zeta Potential | Negative | Positive | Near-neutral or slightly negative | [5] |
| Surface Area (BET) | ~1423.5 m²/g | Decreased post-functionalization | Further decreased post-functionalization | [4] |
| Drug Loading Capacity (Doxorubicin) | High | Dependent on surface charge | High | [5] |
Table 2: TCO-Tetrazine Reaction Kinetics
| Reactants | Rate Constant (k₂) | Reaction Conditions | Reference |
| TCO and Tetrazine derivatives | Up to 10⁵ M⁻¹s⁻¹ | Room temperature, neutral pH, aqueous media | [1] |
Experimental Protocols
Protocol 1: Functionalization of Mesoporous Silica Nanoparticles (MSNs) with this compound
This protocol details the steps to covalently attach the TCO-linker to the surface of MSNs.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
This compound
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (for MSN synthesis, if required)
-
Tetraethyl Orthosilicate (TEOS) (for MSN synthesis, if required)
-
Cetyltrimethylammonium Bromide (CTAB) (for MSN synthesis, if required)
Procedure:
-
MSN Synthesis (if required): Synthesize MSNs using a modified Stöber method.[6] Briefly, dissolve CTAB in a solution of water and ammonium hydroxide. Heat the solution to 80°C, then add TEOS while stirring. Continue the reaction for at least 2 hours. Collect the particles by centrifugation, wash with water and ethanol, and dry. Remove the CTAB template by calcination or solvent extraction.
-
Activation of MSNs: Disperse 100 mg of MSNs in 50 mL of anhydrous toluene. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Silanization: Add 10 mg of this compound to the MSN suspension.
-
Reaction: Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
Washing: After the reaction, cool the suspension to room temperature. Collect the TCO-functionalized MSNs (TCO-MSNs) by centrifugation (10,000 x g, 15 minutes).
-
Purification: Wash the TCO-MSNs three times with toluene and three times with ethanol to remove unreacted silane. After the final wash, dry the TCO-MSNs under vacuum.
-
Storage: Store the dried TCO-MSNs at 4°C under a desiccated atmosphere.
Protocol 2: Characterization and Quantification of TCO-Functionalization
A. Thermogravimetric Analysis (TGA) for Quantification of Surface Coating:
TGA measures the weight loss of the nanoparticles as a function of temperature, allowing for the quantification of the organic coating.[7][8]
-
Equilibrate the TGA instrument.
-
Place 5-10 mg of the dried TCO-MSNs in a ceramic TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss profile. The weight loss between 200°C and 600°C corresponds to the decomposition of the organic TCO-PEG3-amide-C3 linker.
-
Calculate the grafting density based on the weight loss and the surface area of the nanoparticles.
B. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse a small amount of TCO-MSNs in deionized water or PBS by sonication.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the surface charge (zeta potential) of the nanoparticles. A successful functionalization should result in a change in the zeta potential compared to the initial MSNs.[5]
C. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the initial MSNs and the TCO-MSNs.
-
Look for characteristic peaks of the TCO linker, such as C-H stretches and amide bond vibrations, to confirm successful functionalization.[4]
Protocol 3: Doxorubicin Loading into TCO-MSNs
This protocol describes a common method for loading the chemotherapeutic drug Doxorubicin (DOX) into the pores of the TCO-MSNs.
Materials:
-
TCO-MSNs
-
Doxorubicin Hydrochloride (DOX)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triethylamine (TEA)
Procedure:
-
Prepare DOX solution: Dissolve 10 mg of DOX in 10 mL of PBS. Add a small amount of TEA to deprotonate the DOX and increase its hydrophobicity, facilitating its entry into the pores of the MSNs.
-
Loading: Disperse 20 mg of TCO-MSNs in the DOX solution.
-
Incubation: Stir the mixture at room temperature for 24 hours in the dark.
-
Separation: Collect the DOX-loaded TCO-MSNs (DOX@TCO-MSNs) by centrifugation (12,000 x g, 20 minutes).
-
Quantification of Loading: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm. Calculate the amount of unloaded DOX from a standard curve. The drug loading content and encapsulation efficiency can be determined by the difference between the initial and unloaded drug amounts.
-
Washing and Storage: Wash the DOX@TCO-MSNs with PBS to remove surface-adsorbed drug. Lyophilize the final product and store at 4°C.
Protocol 4: In Vitro Pre-targeted Drug Release
This protocol simulates the pre-targeting concept in a controlled in vitro setting.
Materials:
-
DOX@TCO-MSNs
-
Tetrazine-modified molecule (e.g., Tetrazine-Cy5 for fluorescent tracking)
-
Phosphate buffer at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Pre-targeting Simulation: Disperse a known amount of DOX@TCO-MSNs in PBS (pH 7.4).
-
Click Reaction: Add an equimolar amount of the tetrazine-modified molecule to the nanoparticle suspension and incubate for 30 minutes at 37°C to allow the click reaction to occur.
-
Drug Release Study:
-
Place the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (pH 7.4 or 5.5).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.
-
Quantify the released DOX in the aliquots using fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm).
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo pre-targeted drug delivery.
Caption: Experimental workflow for preparing drug-loaded TCO-MSNs.
References
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Conjugation via TCO-PEG3-amide-C3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the functionalization of surfaces using TCO-PEG3-amide-C3-triethoxysilane and subsequent conjugation of tetrazine-modified molecules. This two-step process leverages the stable bond formation of silanes to hydroxylated surfaces and the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine.[1][2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and minimizes steric hindrance.[4] This methodology is broadly applicable for the immobilization of a wide range of biomolecules, including proteins, peptides, and oligonucleotides, for applications in microarrays, biosensors, and cell culture.[5]
The overall process involves two key stages:
-
Surface Silanization: The triethoxysilane (B36694) group of this compound reacts with hydroxyl groups on surfaces like glass or silicon oxide, forming stable siloxane bonds.[1][6]
-
TCO-Tetrazine Ligation: The TCO group on the functionalized surface reacts with a tetrazine-modified molecule of interest in a rapid, catalyst-free click reaction, forming a stable covalent bond.[2][3] This reaction is exceptionally fast and selective, proceeding efficiently in aqueous buffers.[2][3]
Quantitative Data Summary
The efficiency of the surface conjugation is dependent on the conditions of both the silanization and the TCO-tetrazine ligation steps. The following tables summarize key quantitative data for these reactions.
Table 1: TCO-Tetrazine Ligation Reaction Parameters
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General | [2] |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [7] | |
| Reaction pH | 6.0 - 9.0 | PBS buffer | [3] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Reaction can be accelerated at 37°C. | [7] |
| Reaction Time | 30 - 120 minutes | Dependent on concentration and reactants. | [5] |
| Catalyst Requirement | None | Bioorthogonal reaction | [2][3] |
Table 2: Silanization and Surface Characterization Parameters (Data for analogous PEG-silanes)
| Parameter | Value | Conditions | Source(s) |
| Silane Concentration | 1% (v/v) in anhydrous toluene (B28343) or 5% (w/v) in anhydrous DMSO | For glass slide functionalization. | [5][8] |
| Silanization Time | 2 hours at room temperature or 20 minutes at 90°C | Dependent on solvent and temperature. | [5][8] |
| Curing Conditions | 1 hour at 100°C or 10 minutes at 90°C | To form a stable siloxane network. | [5][8] |
| PEG Surface Density (Γ) | 6.5 PEG/100 nm² | For PLGA-PEG nanoparticles with 3% target PEG content. | [9] |
| Analytical Techniques | X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Water Contact Angle, Thermogravimetric Analysis (TGA) | For characterizing PEGylated surfaces. | [10][11][12] |
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol details the steps for cleaning a glass surface and subsequently functionalizing it with this compound.
Materials and Reagents:
-
Glass microscope slides or silicon wafers
-
This compound
-
Piranha solution (3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂)) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Anhydrous Toluene or Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol
-
Deionized (DI) water
-
Nitrogen gas supply
-
Oven or hot plate
-
Staining jars or beakers
-
Sonicator
Procedure:
-
Surface Cleaning (Hydroxylation): a. Place the glass slides in a slide rack and immerse them in a freshly prepared Piranha solution within a glass beaker in a fume hood. b. Incubate for 30-60 minutes at room temperature.[5] c. Carefully remove the slide rack and rinse the slides extensively with DI water.[5] d. Sonicate the slides in DI water for 15 minutes.[5] e. Rinse the slides again with DI water, followed by a final rinse with absolute ethanol.[5] f. Dry the slides under a stream of nitrogen gas.[5] g. Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure complete removal of water.[5]
-
Silanization: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glass container.[5] Alternatively, a 5% (w/v) solution in anhydrous DMSO can be used.[8] b. Immerse the cleaned and dried glass slides in the silanization solution.[5] c. Incubate for 2 hours at room temperature with gentle agitation if using toluene.[5] If using DMSO, incubate for 20 minutes at 90°C.[8] d. Remove the slides from the silanization solution and rinse them thoroughly with the anhydrous solvent (toluene or DMSO) to remove any unbound silane.[5][8] e. Rinse the slides with absolute ethanol.[5] f. Dry the slides under a stream of nitrogen gas.[5]
-
Curing: a. Cure the slides in an oven at 100°C for 1 hour to promote the formation of a stable siloxane network on the surface.[5] b. Store the TCO-functionalized slides in a desiccator or under an inert atmosphere until use.
Protocol 2: Conjugation of a Tetrazine-Modified Molecule to the TCO-Functionalized Surface
This protocol describes the "click" reaction between the TCO-functionalized surface and a tetrazine-modified molecule (e.g., protein, peptide, or small molecule).
Materials and Reagents:
-
TCO-functionalized glass slides (from Protocol 1)
-
Tetrazine-modified molecule of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Tween-20 (for washing steps, optional)
Procedure:
-
Preparation of Tetrazine-Modified Molecule: a. Dissolve the tetrazine-modified molecule in PBS at the desired concentration (typically in the low micromolar to nanomolar range).[2]
-
Blocking (Optional): a. To prevent non-specific binding of the tetrazine-modified molecule to the surface, incubate the TCO-functionalized slides in a solution of 1% BSA in PBS for 30 minutes at room temperature. b. Rinse the slides with PBS.
-
TCO-Tetrazine Ligation: a. Cover the TCO-functionalized surface with the solution of the tetrazine-modified molecule. b. Incubate for 60-120 minutes at room temperature.[5] The reaction progress can be monitored if the tetrazine has a chromophore (disappearance of absorbance between 510 and 550 nm).[3]
-
Washing: a. After incubation, wash the slides thoroughly to remove any unbound tetrazine-modified molecules. This can be done by rinsing with PBS containing 0.05% Tween-20 (PBST), followed by a final rinse with PBS.
-
Storage: a. The conjugated surfaces can be stored in PBS at 4°C for short-term storage. For long-term storage, drying under nitrogen and storage in a desiccator is recommended.
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization and subsequent conjugation.
Signaling Pathway Diagram
Caption: Chemical pathway of silanization and TCO-tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 9. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of TCO Click Chemistry in Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a powerful tool in chemical biology, particularly for live cell imaging. This bioorthogonal "click chemistry" reaction offers exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for studying dynamic cellular processes without perturbing the native environment of the cell.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for utilizing TCO click chemistry in live cell imaging.
Core Concepts of TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, proceeding rapidly without the need for a cytotoxic copper catalyst.[1][3] This makes it particularly well-suited for applications in live-cell imaging and in vivo studies.[1] The fundamental principle involves a two-step process:
-
Functionalization: A biomolecule of interest (e.g., a protein, antibody, or small molecule) is first functionalized with a TCO moiety.
-
Labeling: The TCO-modified biomolecule is then introduced to a tetrazine-conjugated probe (e.g., a fluorescent dye), leading to a rapid and specific covalent bond formation.
The reaction's high efficiency allows for quantitative labeling even at low reactant concentrations.[3]
Quantitative Data Presentation
The selection of TCO and tetrazine derivatives can significantly impact the reaction rate. The following tables summarize key quantitative parameters to aid in experimental design.
Table 1: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Requires copper catalyst | Aqueous media, room temperature |
Data sourced from multiple references to provide a comparative overview.
Table 2: Second-Order Rate Constants of Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3-methyl-6-phenyl-tetrazine | TCO | 287 ± 10 |
| 3-methyl-6-phenyl-tetrazine | sTCO | 23800 ± 400 |
| Hydrogen-substituted Tetrazines | TCO | ~30,000 |
| Disubstituted tetrazines with electron-donating groups | TCO | 200 - 2,000 |
Note: "sTCO" refers to a conformationally strained TCO, which exhibits enhanced reactivity.[4] The reaction rates are influenced by the specific substituents on both the tetrazine and TCO molecules, as well as the solvent and temperature.[1][4][5]
Applications in Live Cell Imaging
TCO click chemistry has a wide range of applications in live cell imaging, enabling researchers to visualize and quantify various cellular processes with high precision.
Protein Labeling and Tracking
Site-specific labeling of proteins allows for the investigation of their localization, trafficking, and interactions in real-time. This can be achieved by introducing a TCO moiety into a protein of interest, either through genetic code expansion with a TCO-containing unnatural amino acid or by labeling specific amino acid residues (e.g., lysines) with a TCO-NHS ester.[3][6] The TCO-labeled protein can then be visualized by adding a cell-permeable tetrazine-fluorophore.
Antibody-Drug Conjugate (ADC) Internalization
Visualizing the internalization of ADCs is crucial for evaluating their therapeutic efficacy.[7] By labeling an antibody with TCO and conjugating a fluorescent tetrazine, the uptake and trafficking of the ADC can be monitored in live cancer cells. This provides valuable insights into the mechanism of action and can aid in the development of more effective cancer therapies.
Cell Surface and Intracellular Labeling
TCO click chemistry can be used to label both cell surface and intracellular targets. For cell surface labeling, TCO groups can be introduced via antibodies or by direct modification of cell surface proteins.[2] For intracellular targets, cell-permeable tetrazine dyes can be used to label TCO-functionalized proteins or other biomolecules within the cell.[6]
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with TCO-NHS Ester
This protocol describes the labeling of cell surface proteins on live cells using a TCO-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins.
Materials:
-
Live cells cultured in a glass-bottom dish
-
TCO-PEGn-NHS ester (n=4 or 12 for improved solubility)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Tetrazine-conjugated fluorescent dye
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in a glass-bottom imaging dish.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
Labeling Reaction: a. Wash the cells twice with pre-warmed PBS. b. Add the TCO-NHS ester solution to the cells at a final concentration of 10-100 µM in PBS. c. Incubate for 30-60 minutes at room temperature or 37°C.
-
Quenching and Washing: a. Remove the TCO-NHS ester solution. b. Wash the cells three times with PBS to remove unreacted TCO reagent.
-
Click Reaction: a. Add the tetrazine-conjugated fluorescent dye to the cells in cell culture medium at a final concentration of 1-10 µM. b. Incubate for 10-30 minutes at 37°C, protected from light.
-
Imaging: a. Wash the cells twice with fresh cell culture medium. b. Proceed with live-cell imaging using a fluorescence microscope equipped with an environmental chamber.
Protocol 2: Live-Cell Imaging of Antibody-TCO Conjugate Internalization
This protocol details the preparation of a TCO-labeled antibody and its use for visualizing internalization in live cells.
Materials:
-
Antibody of interest
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Live cells expressing the target antigen
-
Tetrazine-conjugated fluorescent dye
-
Nuclear and/or lysosomal stains (optional)
Procedure:
-
Antibody-TCO Conjugation: a. Prepare a 1-10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO. b. Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. c. Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. d. Incubate for 1-2 hours at room temperature with gentle mixing. e. Purify the TCO-labeled antibody using a size-exclusion chromatography column to remove unreacted TCO-NHS ester.
-
Cell Preparation: Seed cells in a glass-bottom imaging dish and culture to the desired confluency.
-
Internalization Assay: a. Add the TCO-labeled antibody to the cells at a final concentration of 1-10 µg/mL in cell culture medium. b. Incubate for a desired period (e.g., 1-4 hours) at 37°C to allow for internalization.
-
Click Reaction and Staining: a. Wash the cells twice with PBS. b. Add the tetrazine-conjugated fluorescent dye (1-10 µM) to the cells in fresh medium. c. If desired, add nuclear (e.g., Hoechst) or lysosomal (e.g., LysoTracker) stains. d. Incubate for 15-30 minutes at 37°C.
-
Imaging: a. Wash the cells twice with fresh medium. b. Image the cells using a fluorescence microscope.
Visualizations
The following diagrams illustrate key concepts and workflows related to TCO click chemistry in live cell imaging.
Conclusion
TCO click chemistry provides a robust and versatile platform for a wide array of live cell imaging applications. Its rapid kinetics and bioorthogonality allow for the precise labeling and tracking of biomolecules in their native cellular context, offering invaluable insights into complex biological processes. The protocols and data presented herein serve as a guide for researchers to design and implement TCO click chemistry-based experiments to advance their scientific investigations and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-PEG3-amide-C3-triethoxysilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TCO-PEG3-amide-C3-triethoxysilane for surface modification and bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, categorized by the stage of the experimental workflow.
Issue 1: Poor or Inconsistent Surface Functionalization (Silanization Step)
Symptoms:
-
Low density of TCO groups on the surface.
-
Inconsistent results between batches.
-
Poor hydrophobicity of the surface after modification.
| Potential Cause | Recommended Solution |
| Inadequate Surface Cleaning and Hydroxylation | The density of hydroxyl (-OH) groups on the substrate is critical for efficient silanization. Implement a rigorous cleaning protocol such as sonication in solvents (e.g., isopropanol) followed by piranha solution treatment (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma/UV-ozone treatment to ensure a high density of reactive sites. Caution: Piranha solution is extremely corrosive and must be handled with appropriate safety precautions. |
| Presence of Water in Anhydrous Silanization | For anhydrous silanization, trace amounts of water can lead to premature hydrolysis and polymerization of the silane (B1218182) in solution, resulting in aggregates depositing on the surface rather than a uniform monolayer. Use anhydrous solvents (e.g., toluene (B28343), ethanol) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Silanization Conditions | The concentration of the silane, reaction time, and temperature can significantly impact the quality of the functionalized surface. Optimize these parameters. A good starting point is a 1-2% (v/v) solution of the silane, reacting for 2-24 hours at room temperature. |
| Ineffective Curing | Curing is essential for the formation of a stable siloxane network on the surface. After rinsing off excess silane, cure the substrates in an oven at 110-120°C for 30-60 minutes. |
Issue 2: Low or No Yield in TCO-Tetrazine Ligation (Click Chemistry Step)
Symptoms:
-
Successful surface silanization confirmed, but subsequent binding of tetrazine-modified molecules is low or absent.
| Potential Cause | Recommended Solution |
| Isomerization of TCO to Inactive CCO | The trans-cyclooctene (B1233481) (TCO) moiety can isomerize to the less reactive cis-cyclooctene (CCO), especially with prolonged storage or exposure to certain conditions.[1] It is recommended to use the this compound reagent fresh and store it at -20°C.[1] Avoid long-term storage of the functionalized surfaces. |
| Degradation of Tetrazine Reagent | The tetrazine-modified molecule may have degraded. Ensure the tetrazine reagent has been stored correctly, protected from light and moisture. It is advisable to use freshly prepared or properly stored tetrazine solutions for conjugation. |
| Steric Hindrance | The PEG3 linker is designed to minimize steric hindrance, but bulky interacting molecules can still impede the reaction. Consider optimizing the linker length on your tetrazine-modified molecule if steric hindrance is suspected. |
| Incorrect Reaction Buffer | While the TCO-tetrazine ligation is robust across a range of pH (typically 6-9), the stability and solubility of your biomolecules may be affected.[2] Ensure your reaction buffer is compatible with all components. Avoid buffers containing primary amines like Tris if your tetrazine molecule also has an NHS ester group.[3] |
Issue 3: High Background or Non-Specific Binding
Symptoms:
-
Tetrazine-modified molecules bind to surfaces that have not been functionalized with TCO.
-
High signal in negative control experiments.
| Potential Cause | Recommended Solution |
| Physisorption of Silane | Incomplete rinsing after the silanization step can leave physically adsorbed layers of this compound, which can lead to non-specific binding. Ensure thorough rinsing with the appropriate solvent (e.g., toluene, ethanol) after silanization. |
| Non-specific Adsorption of Tetrazine-Modified Molecule | The tetrazine-modified molecule itself may be "sticky" and prone to non-specific binding to the substrate. Include a blocking step after the TCO functionalization. Common blocking agents include bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG). Also, consider including a mild non-ionic detergent like Tween-20 (0.05%) in your washing buffers. |
| Hydrophobic Interactions | The TCO group can be hydrophobic. The PEG linker helps to mitigate this, but for very hydrophobic tetrazine partners, non-specific binding can still be an issue. Optimize washing conditions by increasing the number of washes or the stringency of the wash buffer (e.g., by slightly increasing salt concentration). |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: The product should be stored at -20°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the triethoxysilane (B36694) group. Due to the potential for TCO isomerization, long-term storage is not recommended.[1]
Q2: What is the optimal solvent for the silanization reaction? A2: For anhydrous silanization, anhydrous toluene or ethanol (B145695) are commonly used. For aqueous/ethanolic silanization, a mixture of 95% ethanol and 5% water, with the pH adjusted to 4.5-5.5 with acetic acid, is often employed. The choice of solvent depends on the substrate and the desired layer characteristics.
Q3: Can I perform the TCO-tetrazine reaction in an aqueous buffer? A3: Yes, the TCO-tetrazine ligation is a bioorthogonal reaction that works efficiently in aqueous buffers, typically at a pH between 6 and 9.[2]
Q4: How can I confirm that my surface has been successfully functionalized with TCO groups? A4: Several surface characterization techniques can be used:
-
Water Contact Angle (WCA) Measurement: A successful silanization will typically result in a more hydrophobic surface, leading to an increase in the water contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon and nitrogen from the silane linker on the surface, confirming its presence.[4]
-
Fluorescence Labeling: You can react the TCO-functionalized surface with a tetrazine-conjugated fluorophore and then measure the fluorescence intensity to quantify the surface density of reactive TCO groups.[5]
Q5: What are the advantages of the PEG3 spacer in this molecule? A5: The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance between the surface and the molecule to be conjugated.[6] This can improve the efficiency of the subsequent TCO-tetrazine ligation.
Experimental Protocols
Protocol 1: Silanization of Glass Slides with this compound (Aqueous/Ethanolic Method)
-
Surface Cleaning and Hydroxylation: a. Sonicate glass slides in a solution of deionized water and detergent for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the slides in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30-60 minutes in a fume hood. (EXTREME CAUTION) d. Rinse extensively with deionized water and then with ethanol. e. Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.
-
Silanization: a. Prepare a 1% (v/v) solution of this compound in 95% ethanol/5% water, adjusting the pH to 4.5-5.5 with acetic acid. b. Immediately immerse the cleaned and dried slides in the silane solution. c. Incubate for 2 hours at room temperature with gentle agitation.
-
Rinsing and Curing: a. Remove the slides from the silane solution and rinse thoroughly with ethanol. b. Cure the slides in an oven at 110°C for 30-60 minutes. c. Store the functionalized slides in a desiccator under an inert atmosphere.
Protocol 2: TCO-Tetrazine Ligation on a Functionalized Surface
-
Preparation of Tetrazine Solution: a. Dissolve the tetrazine-modified molecule (e.g., a protein or fluorophore) in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Ligation Reaction: a. Place the TCO-functionalized slide in a reaction chamber. b. Add the tetrazine solution to the chamber, ensuring the entire functionalized surface is covered. c. Incubate for 30-60 minutes at room temperature. For low abundance molecules, the incubation time can be extended.
-
Washing: a. Remove the tetrazine solution. b. Wash the slide several times with the reaction buffer to remove any unbound tetrazine-modified molecules. A final wash with deionized water can be performed.
-
Analysis: a. The slide is now ready for analysis (e.g., fluorescence microscopy, downstream assays).
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Silanization
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 2% (v/v) | Higher concentrations can lead to multilayer formation. |
| Solvent | Anhydrous Toluene or 95% Ethanol/5% Water (pH 4.5-5.5) | Choice depends on desired layer properties and substrate compatibility. |
| Reaction Time | 2 - 24 hours | Longer times may increase surface density but also risk of polymerization in solution. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures can accelerate the reaction but may also promote aggregation. |
| Curing Temperature | 110 - 120°C | Essential for forming stable siloxane bonds. |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking of the silane layer. |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| Tetrazine Concentration | 1.1 - 5 molar equivalents (relative to estimated surface TCO) | A slight excess of the tetrazine in solution is often used to drive the reaction to completion. |
| Reaction Buffer | PBS, HEPES, or other amine-free buffers | Maintain a pH between 6.0 and 9.0.[2] |
| Reaction Time | 30 - 120 minutes | The reaction is typically very fast. |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds well at room temperature; 37°C can be used to accelerate it further. |
Visualizations
Caption: Experimental workflow for surface functionalization and TCO-tetrazine ligation.
Caption: Troubleshooting logic for low signal in TCO-tetrazine ligation experiments.
References
Troubleshooting low yield in TCO-PEG3-amide-C3-triethoxysilane reactions
Technical Support Center: TCO-PEG3-amide-C3-triethoxysilane Reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield or inconsistent results when functionalizing surfaces with this compound. The focus is on silanization reactions, where this molecule is used to covalently coat oxide-containing surfaces (e.g., glass, silicon dioxide) to prepare them for subsequent bioorthogonal ligation with tetrazine-modified molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield or complete failure of my TCO-silane surface modification?
The most frequent cause of failure is the premature hydrolysis and self-condensation (polymerization) of the triethoxysilane (B36694) reagent before it can bind to the intended surface.[1][2] This is typically caused by improper handling and storage, leading to moisture contamination.[2] The resulting silane (B1218182) oligomers and polymers in solution will not form a stable, uniform monolayer on the substrate.
Q2: How can I assess the quality of my this compound reagent?
While complex analytical methods like NMR or FTIR are definitive, a practical indicator of degradation is the presence of visible precipitates or cloudiness after dissolving the reagent in a fresh, anhydrous solvent. The TCO moiety itself has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO), so it is not recommended for long-term storage.[3] Always store the reagent under inert gas at the recommended temperature (e.g., -20°C) and use it promptly after opening.[3]
Q3: Why is a small amount of water necessary for a reaction that is so sensitive to moisture?
The silanization process involves two main steps: hydrolysis and condensation.[1] A controlled, minimal amount of water is required to hydrolyze the ethoxy groups (-OCH2CH3) on the silane to reactive silanol (B1196071) groups (-OH).[1][4] These silanols then undergo a condensation reaction with the hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Si) bonds.[1][2] The key is to have this hydrolysis occur at the surface-liquid interface, not in the bulk solution where it causes polymerization.[1]
Q4: How can I confirm that my surface has been successfully functionalized?
Several characterization techniques can verify successful surface modification.
-
Water Contact Angle Measurement: A successfully silanized, PEGylated surface will exhibit a change in hydrophilicity compared to the clean, hydroxylated substrate.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental analysis of the surface, confirming the presence of silicon, carbon, oxygen, and nitrogen in the expected ratios.[5][6]
-
Atomic Force Microscopy (AFM): AFM can reveal changes in surface morphology and roughness, indicating the formation of a molecular layer.[5]
-
Functional Assay: The most direct confirmation is to perform the subsequent click reaction with a tetrazine-conjugated fluorophore and measure the resulting surface fluorescence.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section is organized by the critical stages of the experimental workflow.
Reagent and Solvent Quality
| Problem | Potential Cause | Recommended Solution |
| Reagent solution is cloudy or contains precipitates. | The silane has prematurely hydrolyzed and polymerized due to moisture contamination.[2] | Discard the reagent and solution. Use a fresh, unopened vial of this compound. |
| Inconsistent results between experiments. | 1. The reagent is degrading over time after being opened.2. The TCO group is isomerizing, reducing its reactivity.[3] | 1. Aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., argon in a glovebox) upon first opening.2. Adhere strictly to recommended storage conditions (-20°C) and avoid repeated freeze-thaw cycles.[3] |
| Low reaction efficiency despite fresh reagent. | The solvent is not anhydrous. Common solvents like ethanol (B145695), DMF, and DMSO are hygroscopic and readily absorb atmospheric moisture.[3] | Use a new, sealed bottle of anhydrous-grade solvent. Store solvents over molecular sieves to maintain dryness. |
Substrate Preparation
| Problem | Potential Cause | Recommended Solution |
| Patchy, non-uniform coating. | The substrate surface is not clean or has insufficient hydroxyl group (-OH) density.[1] | Implement a rigorous cleaning and activation protocol. For glass or silicon, Piranha solution (H₂SO₄/H₂O₂) followed by copious rinsing with deionized water is highly effective for removing organic residues and creating a dense layer of hydroxyl groups.[1] Use the substrate immediately after cleaning to prevent re-contamination. |
| Silane layer peels off or is removed by washing. | Poor covalent attachment due to a hydrophobic or contaminated surface. | Ensure the final step of substrate preparation leaves a high-energy, hydrophilic surface (indicated by a low water contact angle). |
Silanization Reaction Conditions
| Problem | Potential Cause | Recommended Solution |
| Very low or no surface functionalization. | 1. Reaction conditions (time, temperature, concentration) are not optimal.2. The reaction environment is too "dry," preventing the necessary hydrolysis step at the surface. | 1. Optimize reaction parameters. Studies show that increasing solution temperature (e.g., to 70°C) can produce denser, more stable silane layers.[7]2. While using anhydrous solvent, rely on the monolayer of adsorbed water on the freshly hydroxylated surface. Do not aggressively dry the substrate in an oven immediately before adding the silane solution. |
| Thick, uneven, and unstable film forms. | Excessive water in the reaction has caused multi-layer polymerization and aggregation in the bulk solution, which then deposits on the surface.[2] | Ensure solvents are anhydrous. If adding water to catalyze the reaction, the amount must be precisely controlled and optimized (typically a very small percentage of the total volume).[4] |
Post-Reaction Processing
| Problem | Potential Cause | Recommended Solution |
| High initial signal that diminishes over time or after washing. | Physisorbed (non-covalently bound) silane molecules or aggregates are present on the surface. | After the reaction, thoroughly rinse the substrate with fresh solvent (e.g., ethanol, acetone). Gentle sonication in fresh solvent for several minutes is highly effective at removing loosely bound molecules. |
| Poor stability of the functionalized surface. | Incomplete condensation reaction, resulting in a poorly cross-linked monolayer. | After rinsing, perform a thermal curing (annealing) step. Baking the coated substrate (e.g., 1-2 hours at 110°C) can promote the formation of additional covalent Si-O-Si bonds, significantly stabilizing the layer.[8] |
Data Presentation: Typical Silanization Parameters
The optimal conditions for your specific substrate and application should be determined empirically. The following table provides a starting point based on published protocols for similar molecules.[7][8]
| Parameter | Typical Range | Notes |
| Silane Concentration | 0.5% - 2.5% (v/v or w/v) | Higher concentrations may increase the risk of aggregation. Start with ~1%. |
| Solvent | Anhydrous Toluene (B28343), Acetone, Ethanol, DMF, or DMSO | Solvent choice can affect the resulting monolayer structure. Toluene is common for vapor-phase deposition.[3][8] |
| Reaction Time | 30 min - 4 hours | Longer times do not always equate to better coverage and can increase side reactions.[8] |
| Reaction Temperature | Room Temperature - 70°C | Elevating temperature can increase reaction rate and lead to denser films.[7] |
| Curing/Annealing | 100°C - 120°C for 1-2 hours | This post-reaction step is crucial for creating a stable, cross-linked monolayer.[8] |
Experimental Protocols
Key Protocol: Surface Functionalization of Glass/Silicon Substrates
This protocol provides a robust method for achieving a dense, stable monolayer of this compound.
1. Substrate Cleaning and Hydroxylation (Piranha Etch)
-
WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution using appropriate personal protective equipment (PPE) in a certified fume hood.
-
Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution is highly exothermic.
-
Immerse the substrates in the Piranha solution for 30-60 minutes at 90-120°C.[1]
-
Carefully remove the substrates and rinse copiously with high-purity deionized (DI) water.
-
Dry the substrates under a stream of dry nitrogen gas. The surface should be highly hydrophilic (water should spread out completely). Use immediately.
2. Silanization Reaction
-
In a clean, dry reaction vessel, prepare a 1% (v/v) solution of this compound in fresh, anhydrous toluene or ethanol.
-
Place the cleaned, dried substrates into the solution. Ensure the entire surface is submerged.
-
Seal the vessel (e.g., with parafilm or a Teflon cap) to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2 hours at room temperature on a gentle shaker. For potentially denser films, this step can be performed at an elevated temperature (e.g., 50-70°C).[2][7]
3. Rinsing and Curing
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with the same solvent used for the reaction (e.g., toluene, then ethanol).
-
Place the substrates in a beaker of fresh ethanol and sonicate for 5 minutes to remove any physisorbed silane.
-
Dry the substrates again with a stream of dry nitrogen.
-
Place the dried, coated substrates in an oven and cure at 110°C for 1-2 hours to drive covalent bond formation and stabilize the layer.[8]
-
After cooling, the substrates are ready for characterization or subsequent bioorthogonal ligation reactions.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Preventing aggregation with TCO-PEG3-amide-C3-triethoxysilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation and achieving successful surface modification and bioconjugation using TCO-PEG3-amide-C3-triethoxysilane.
Troubleshooting Guide: Preventing Aggregation
Aggregation of this compound typically arises from uncontrolled hydrolysis and self-condensation of the triethoxysilane (B36694) group in solution before it can bind to the target surface. This guide addresses common issues and provides solutions to achieve a uniform, functionalized surface.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the silanization solution. | Excess water and/or inappropriate pH: This leads to rapid hydrolysis and self-condensation (polymerization) of the silane (B1218182) in the bulk solution.[1][2] | Control water content: Use anhydrous solvents (e.g., toluene) for the reaction. If an aqueous co-solvent is necessary (e.g., ethanol (B145695)/water mixtures), use a high ratio of alcohol to water (e.g., 95:5) and prepare the solution immediately before use.[3] Adjust pH: The slowest rates of hydrolysis and condensation occur around neutral pH. For controlled hydrolysis, a slightly acidic pH (4-5) is often recommended.[1][4] |
| Uneven or patchy surface coating. | Inadequate surface preparation: The substrate may not be sufficiently clean or activated, resulting in a lack of available hydroxyl groups for the silane to react with. | Thorough surface cleaning and activation: Treat substrates with methods like piranha solution (handle with extreme care) or oxygen plasma to generate a high density of surface hydroxyl (-OH) groups.[5] |
| Suboptimal reaction conditions: Incorrect silane concentration, temperature, or reaction time can lead to poor monolayer formation. | Optimize reaction parameters: Start with a low silane concentration (e.g., 1-2% v/v) and a reaction time of 1-2 hours.[5] Temperature can be kept at room temperature, although some protocols suggest a post-coating curing step at elevated temperatures (e.g., 110°C) to improve bond stability.[5] | |
| Poor reactivity of the TCO group after surface modification. | Instability of the TCO group: The trans-cyclooctene (B1233481) (TCO) group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially during long-term storage or under certain reaction conditions.[6] | Proper storage and handling: Store this compound at -20°C, protected from light and moisture. Prepare solutions fresh and avoid prolonged exposure to ambient conditions. Buffer selection: For subsequent click chemistry reactions, use buffers in the pH range of 6-9 and avoid substances like thiols that can degrade the TCO group.[7][8] |
| High degree of non-specific binding to the modified surface. | Formation of a multilayered, aggregated silane film: This can create a rough and poorly defined surface that physically traps proteins and other biomolecules. | Promote monolayer formation: Use anhydrous solvents and low silane concentrations. Thoroughly rinse the surface with solvent (e.g., toluene (B28343), then ethanol) after silanization to remove physisorbed (non-covalently bound) silane aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound aggregation?
A1: The primary cause of aggregation is the premature hydrolysis and self-condensation of the triethoxysilane functional group in solution.[1] This process is highly sensitive to the presence of water and is catalyzed by acidic or basic conditions.[1] When multiple silane molecules react with each other in solution, they form oligomers and polymers that can precipitate or deposit onto the surface as aggregates rather than forming a uniform monolayer.
Q2: What is the ideal solvent for dissolving this compound?
A2: The choice of solvent is critical for controlling the reaction. For minimal aggregation and to promote the formation of a self-assembled monolayer, anhydrous solvents such as toluene are recommended.[3] However, for some applications, a mixture of ethanol and water (e.g., 95:5 v/v) is used to initiate controlled hydrolysis before surface binding.[3] The reagent is also soluble in DMSO and DCM.[6]
Q3: How does pH affect the silanization process?
A3: The pH of the reaction medium significantly influences the rates of both hydrolysis and condensation.[1] Acidic conditions (pH < 7) generally accelerate hydrolysis, while basic conditions (pH > 7) promote condensation.[1] The isoelectric point of silica (B1680970) is around pH 2-3, where the rates of both reactions are at a minimum.[1] For controlled surface modification, a slightly acidic pH of 4-5 is often used to facilitate hydrolysis while minimizing rapid condensation.
Q4: How can I confirm that my surface has been successfully functionalized?
A4: Several surface analysis techniques can be used to confirm successful functionalization. Water contact angle measurements will show a change in surface hydrophobicity.[9][10] X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition of the surface, showing the presence of silicon and nitrogen from the silane.[9][11] Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the coating.[9][12] Ellipsometry can be used to measure the thickness of the deposited layer.[13][14]
Q5: What is the stability of the TCO group and how should I store the reagent?
A5: The TCO group has a limited half-life and can isomerize to its unreactive cis-cyclooctene (CCO) form.[6] Therefore, this compound is not recommended for long-term storage.[6] It should be stored at -20°C, protected from light and moisture.[6] Solutions should be prepared fresh before use.
Experimental Protocols
Protocol 1: Surface Functionalization with this compound (Vapor Phase Deposition for Monolayer)
This protocol is designed to minimize aggregation by performing the silanization in the vapor phase, which limits the amount of water and prevents self-condensation in solution.
Materials:
-
This compound
-
Substrates (e.g., glass slides, silicon wafers)
-
Vacuum desiccator
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or oxygen plasma cleaner
-
Anhydrous toluene
-
Ethanol
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean substrates by sonicating in acetone, followed by ethanol, and then deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by treating with oxygen plasma for 2-5 minutes or by immersing in freshly prepared piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates extensively with deionized water and dry with nitrogen.
-
Place the cleaned, activated substrates in an oven at 110°C for at least 1 hour to remove adsorbed water, then cool in a desiccator.
-
-
Vapor Phase Silanization:
-
Place the cooled, activated substrates in a vacuum desiccator.
-
In a small glass vial, add a few drops of this compound. Place the open vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to create a vacuum. This will allow the silane to vaporize and deposit on the substrates.
-
Leave the substrates in the desiccator for 2-12 hours at room temperature.
-
-
Post-Deposition Rinsing and Curing:
-
Remove the substrates from the desiccator and rinse them by sonicating in anhydrous toluene for 5 minutes to remove any unbound silane.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote stable siloxane bond formation.
-
Store the functionalized substrates in a desiccator until use.
-
Protocol 2: Bioconjugation via TCO-Tetrazine Click Chemistry
This protocol describes the conjugation of a tetrazine-modified biomolecule to the TCO-functionalized surface.
Materials:
-
TCO-functionalized substrate (from Protocol 1)
-
Tetrazine-modified biomolecule (e.g., protein, oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking:
-
Incubate the TCO-functionalized substrate with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Wash the substrate three times with washing buffer.
-
-
Conjugation:
-
Prepare a solution of the tetrazine-modified biomolecule in PBS (pH 7.4) at the desired concentration.
-
Incubate the blocked substrate with the tetrazine-biomolecule solution for 1-2 hours at room temperature. The reaction is typically fast.[15]
-
-
Washing:
-
Wash the substrate three times with washing buffer to remove any unbound biomolecules.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
The surface is now ready for downstream applications.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data on how different silanization parameters can affect surface properties. This data is based on studies of similar aminosilane (B1250345) and PEG-silane compounds and should be used as a general guide for optimizing your experiments with this compound.
Table 1: Effect of Silane Concentration and Reaction Time on Surface Properties of Aminosilane-Modified Silicon Wafers [5][16]
| APTES Concentration (in ethanol) | Silanization Time (min) | Surface Roughness (Ra, nm) | Water Contact Angle (°) |
| 1% | 10 | 0.08 ± 0.02 | ~35° |
| 2% | 20 | 0.13 ± 0.08 | ~50° |
| 4% | 60 | 0.55 ± 0.31 | ~65° |
Data is illustrative for (3-Aminopropyl)triethoxysilane (APTES) and shows that increasing concentration and time can lead to increased roughness, indicative of potential multilayer formation.
Table 2: Effect of Silanization Method on PEG-Silane Layer Thickness on Glass [10][14]
| Silanated PEG Type | Grafting Method | Bulk Concentration (mg/mL) | Layer Thickness (by Ellipsometry) |
| m-PEG-silane | 95% Ethanol | 10 | ~2.5 nm |
| m-PEG-silane | Anhydrous Toluene | 10 | Thinner, more uniform monolayer |
This illustrative data suggests that the choice of solvent significantly impacts the resulting layer structure, with anhydrous conditions favoring monolayer formation.
Visualizations
Experimental Workflow for Surface Functionalization and Bioconjugation
Caption: Workflow for surface functionalization and bioconjugation.
Chemical Pathway of Silanization and Aggregation
Caption: Competing pathways of surface attachment vs. aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. details | Park Systems [parksystems.com]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Triethoxysilane Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethoxysilane (B36694) groups in aqueous solutions. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for triethoxysilane hydrolysis and condensation?
A1: The surface modification process using triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation.[1] In the hydrolysis step, the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is stepwise and forms reactive silanol (B1196071) intermediates. Following hydrolysis, these silanol groups undergo condensation. This can occur in two ways: 1) reacting with hydroxyl groups on a substrate surface to form stable, covalent siloxane bonds (Si-O-Surface), and 2) reacting with other hydrolyzed silane (B1218182) molecules to form a cross-linked polysiloxane network (Si-O-Si).[1][2]
Q2: How does pH affect the rates of hydrolysis and condensation?
A2: pH is a critical factor that significantly influences the kinetics of both reactions.[1][3]
-
Acidic Conditions (pH < 7): Generally accelerate the hydrolysis reaction.[1][3] Under these conditions, an oxygen atom on an ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[1] Acidic environments (e.g., pH 3-5.5) are often used to promote controlled hydrolysis while slowing down the condensation reaction.[3][4]
-
Basic Conditions (pH > 7): Strongly promote the condensation reaction.[1][3] While hydrolysis still occurs, it is the rapid condensation of silanols that characterizes basic conditions.[1]
-
Neutral/Isoelectric Point (pH ≈ 2-3 for silica): The rates for both hydrolysis and condensation are at their minimum.[1]
Q3: What is the role of water concentration in the reaction?
A3: Water is a necessary reactant for hydrolysis. A stoichiometric amount is required for the complete conversion of ethoxy groups to silanol groups.[1]
-
Insufficient Water: Leads to incomplete hydrolysis, resulting in a less stable and poorly formed silane layer.[1]
-
Excess Water: Can accelerate hydrolysis but may also lead to excessive self-condensation of silane molecules in the bulk solution, forming aggregates and oligomers instead of a uniform surface layer.[1][3]
Q4: How does the choice of solvent impact the silanization process?
A4: The solvent affects the solubility of the triethoxysilane and the availability of water. Anhydrous organic solvents like toluene (B28343) are frequently used to control the amount of water present, thereby minimizing premature self-condensation in the solution.[1] Co-solvents such as ethanol (B145695) can be used to improve the solubility of the silane in aqueous solutions but may also influence reaction kinetics, sometimes delaying the hydrolysis reaction.[3][5]
Troubleshooting Guide
This guide addresses common problems encountered during surface modification experiments with triethoxysilanes.
Problem 1: Poor or no surface modification (surface remains hydrophilic).
-
Symptom: The water contact angle on the surface is low, indicating little to no change in hydrophobicity after the silanization procedure.
-
Potential Causes & Solutions:
-
Inadequate Surface Cleaning/Activation: The substrate surface may have organic residues or insufficient hydroxyl (-OH) groups for the silane to react with.[4]
-
Inactive Silane: The triethoxysilane reagent may have degraded due to improper storage and exposure to atmospheric moisture.
-
Solution: Use a fresh bottle of silane or one that has been stored properly under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Water for Hydrolysis: Especially in anhydrous solvent systems, trace amounts of water are necessary to initiate hydrolysis.
-
Solution: For reactions in anhydrous solvents, ensure there is a controlled, minimal amount of water available. For aqueous-organic solvent mixtures (e.g., 95:5 ethanol/water), ensure the solution is prepared correctly.[4]
-
-
Problem 2: Non-uniform, hazy, or aggregated silane coating.
-
Symptom: The modified surface appears cloudy, or microscopic analysis reveals clumps and aggregates instead of a smooth monolayer.
-
Potential Causes & Solutions:
-
Premature Silane Polymerization: Excessive self-condensation of the silane in the bulk solution before surface deposition leads to the formation of polysiloxane aggregates.[4]
-
Uneven Surface Cleaning: If parts of the substrate are not properly cleaned or activated, the silane will deposit unevenly.[4]
-
Solution: Ensure uniform exposure to the cleaning agent (e.g., piranha, plasma).[4]
-
-
Contaminated Solution: Particulates or impurities in the solvent or silane can deposit onto the surface.
-
Solution: Use high-purity solvents and filter the silane solution if necessary.
-
-
Problem 3: Loss of surface functionality in aqueous media over time.
-
Symptom: A successfully modified surface loses its functional properties (e.g., hydrophobicity, attached biomolecules) after exposure to water or aqueous buffers.
-
Potential Causes & Solutions:
-
Siloxane Bond Hydrolysis: The Si-O-Si bonds linking the silane layer to the substrate or to each other can be susceptible to hydrolysis, especially when catalyzed by certain functional groups. Amine functionalities, for example, can catalyze the hydrolysis of siloxane bonds, leading to the detachment of the silane layer.[6][7]
-
Solution: Ensure a proper curing step (e.g., heating) after deposition to promote the formation of a more stable, cross-linked network. For aminosilanes, consider using silanes with longer alkyl linkers between the amine and the silicon atom to minimize amine-catalyzed detachment.[6][7] Preparing denser layers in anhydrous solvents at elevated temperatures can also enhance hydrolytic stability.[6][7]
-
-
Data Presentation
Table 1: Factors Influencing Triethoxysilane Hydrolysis and Condensation
| Factor | Effect on Hydrolysis | Effect on Condensation | Key Considerations |
| pH | Rate is fastest in acidic conditions, minimal around pH 2-3.[1] | Rate is fastest in basic conditions.[1][3] | Acidic pH (3-5.5) is often used to favor hydrolysis over condensation.[3][4] |
| Water Conc. | Rate increases with water concentration.[3] | Promoted by the presence of silanol groups formed during hydrolysis. | Excess water can cause excessive self-condensation in solution.[1][3] |
| Temperature | Rate increases with temperature.[8] | Rate increases with temperature.[8] | Higher temperatures can accelerate both reactions, potentially leading to aggregation. |
| Solvent | Polarity and ability to solubilize reactants affect the rate.[1][8] | Can be hindered or promoted by hydrogen bonding with the solvent.[8] | Anhydrous solvents (e.g., toluene) help control water availability.[1] |
| Silane Conc. | Higher concentration can increase the overall reaction rate. | Higher concentration leads to thicker films and more self-condensation.[1] | Start with low concentrations (e.g., 1-2% v/v) and optimize. |
Experimental Protocols
Protocol 1: Surface Silanization of Silicon Wafers (Liquid Phase)
This protocol details a standard procedure for modifying a silicon wafer with a triethoxysilane.
1. Materials:
-
Silicon wafers
-
Acetone, Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) (CAUTION: Extremely corrosive)
-
Triethoxysilane of choice (e.g., (3-Aminopropyl)triethoxysilane, APTES)
-
Anhydrous Toluene
-
Reaction vessel, wafer holder (Teflon or glass), beakers
-
Nitrogen or Argon gas
-
Oven
2. Procedure:
-
Step 1: Substrate Cleaning and Hydroxylation
-
Place wafers in a holder and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove gross organic contamination.[9]
-
Prepare the piranha solution in a glass beaker inside a fume hood by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: Highly exothermic and reactive).
-
Immerse the wafers in the fresh piranha solution and heat to 90-120°C for 30-60 minutes.[1] This removes residual organics and creates a dense layer of surface hydroxyl (-OH) groups.[1]
-
Carefully remove wafers and rinse copiously with DI water.
-
Dry the wafers under a stream of nitrogen gas and use immediately.[1]
-
-
Step 2: Silane Solution Preparation
-
In a clean, dry reaction vessel under an inert atmosphere, prepare a 1-2% (v/v) solution of the triethoxysilane in anhydrous toluene.
-
-
Step 3: Silanization Reaction
-
Step 4: Rinsing and Curing
-
Remove the wafers from the solution and rinse them sequentially with fresh toluene, ethanol, and DI water to remove physically adsorbed silane molecules.[1]
-
Dry the wafers again under a nitrogen stream.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.[4]
-
Protocol 2: Monitoring Hydrolysis via FTIR-ATR Spectroscopy
This protocol allows for in-situ monitoring of the hydrolysis and condensation reactions.[1]
1. Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Ge or Si crystal).
-
Triethoxysilane solution.
2. Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Reaction Initiation: Apply a small amount of the prepared triethoxysilane solution directly onto the ATR crystal surface.
-
Time-Resolved Spectra Acquisition: Immediately begin collecting spectra at regular time intervals.
-
Data Analysis: Monitor the decrease of peaks associated with the Si-O-C bonds of the ethoxy groups and the increase of bands corresponding to ethanol (a byproduct) and Si-OH (silanol) groups.[10] The formation of Si-O-Si bonds from condensation can also be observed.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: TCO-PEG3-amide-C3-triethoxysilane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG3-amide-C3-triethoxysilane for surface modification and bioconjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no surface functionalization with TCO. | Incomplete hydrolysis of triethoxysilane (B36694) groups: Insufficient water in the silanization solution can prevent the formation of reactive silanols. | Ensure the use of a solvent system that contains a small amount of water (e.g., 95% ethanol (B145695)/5% water) to facilitate hydrolysis. |
| Premature self-condensation of the silane (B1218182): The silane was pre-hydrolyzed in solution for too long, leading to precipitation. | Prepare the silane solution immediately before use. If white precipitate is observed, the solution should be discarded. | |
| Incorrect pH of the silanization solution: The pH affects the rate of hydrolysis and condensation. | For many applications, an acidic solution can aid in controlled hydrolysis. | |
| Inconsistent or patchy surface coating. | Excessive silane concentration: Too much silane can lead to the formation of multilayers and aggregates on the surface, creating a weak boundary layer.[1] | Optimize the silane concentration. A common starting point for primers is 0.5-5% in a solvent.[1] The goal is to form a monolayer. |
| Surface contamination: The substrate was not adequately cleaned prior to silanization. | Employ rigorous cleaning procedures appropriate for the substrate (e.g., piranha solution for glass, plasma cleaning). | |
| Low reactivity of the TCO group towards tetrazine. | Isomerization of TCO to CCO: The trans-cyclooctene (B1233481) (TCO) has a limited half-life and can isomerize to the less reactive cis-cyclooctene (CCO).[2] | Use the TCO-silane reagent as fresh as possible and store it under recommended conditions (-20°C).[2][3] Avoid long-term storage.[2] |
| Steric hindrance: The PEG linker may not be long enough to present the TCO group effectively, especially with bulky binding partners. | Consider a linker with a longer PEG chain if steric hindrance is suspected. | |
| High background binding or non-specific adsorption. | Formation of silane multilayers: Excessive cross-linking and polymerization of the silane on the surface can create sites for non-specific binding.[1] | Reduce the silane concentration and control the reaction time and humidity during deposition. |
| Incomplete reaction with tetrazine: Unreacted TCO groups may exhibit some non-specific interactions. | Ensure the tetrazine conjugation step is carried out with a sufficient excess of the tetrazine-modified molecule and for an adequate reaction time. | |
| Poor hydrolytic stability of the functionalized surface. | Incomplete covalent bonding to the surface: Insufficient curing (heating) after silanization may result in a less stable siloxane network. | After initial silane deposition, consider a curing step (e.g., baking at a temperature below 125°C) to promote covalent bond formation with the surface and cross-linking.[1] |
| Inherent instability of silane layers in aqueous environments: Silane-based modifications can be susceptible to hydrolysis over time, especially in humid conditions.[4][5] | Store functionalized substrates in a dry environment (e.g., desiccator). For applications requiring long-term aqueous stability, re-evaluation of the surface chemistry may be needed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The two main side reactions correspond to the two reactive ends of the molecule:
-
Silane Hydrolysis and Self-Condensation: The triethoxysilane group is designed to hydrolyze in the presence of water to form reactive silanols. These silanols can then bond to hydroxyl groups on a substrate. However, they can also react with each other, forming oligomers and polymers (polysiloxanes). If this occurs prematurely in solution, it can lead to precipitation and prevent effective surface functionalization.[6]
-
TCO Isomerization: The highly strained trans-cyclooctene (TCO) is prone to isomerization to its more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer.[2] This process is time-dependent and reduces the number of active sites available for reaction with tetrazine.
Q2: How should I prepare my silanization solution to minimize side reactions?
A2: To minimize premature self-condensation, the silane solution should be prepared immediately before use.[6] A typical solvent system is an alcohol-water mixture (e.g., 95% ethanol, 5% water) to control the rate of hydrolysis. The concentration should be kept low, typically in the range of 0.5-5%, to favor the formation of a monolayer.[1]
Q3: What are the optimal storage conditions for this reagent?
A3: The reagent should be stored at -20°C in a dry environment.[2][3] It is not recommended for long-term storage due to the potential for TCO isomerization.[2]
Q4: Can I use this reagent in a fully aqueous solution?
A4: Preparing the initial silanization solution in a fully aqueous buffer is not recommended. The high concentration of water would lead to rapid hydrolysis and self-condensation of the triethoxysilane groups, causing the reagent to precipitate. Hydrolysis should be controlled using a solvent system with a limited amount of water.[1]
Q5: My TCO-functionalized surface shows reduced reactivity after a few weeks of storage. Why?
A5: This is likely due to the isomerization of TCO to the less reactive CCO.[2] While the TCO group is relatively stable in aqueous buffers for shorter periods, long-term storage can lead to a loss of reactivity.[7] For best results, use freshly prepared surfaces for your conjugation experiments.
Experimental Protocols
Protocol 1: Surface Silanization of Glass Substrates
-
Surface Cleaning:
-
Thoroughly clean glass slides by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the slides under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma cleaner for 5 minutes or by immersing in a piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive.
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Preparation of Silanization Solution:
-
Prepare a 1% (v/v) solution of this compound in a 95% ethanol / 5% deionized water solvent mixture.
-
Vortex the solution briefly. It is critical to use this solution immediately after preparation.[6]
-
-
Silanization Procedure:
-
Immerse the cleaned and dried glass slides in the silanization solution for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides and rinse them sequentially with ethanol and deionized water to remove any excess, unbound silane.
-
Dry the slides under a stream of nitrogen.
-
-
Curing:
-
To form a stable covalent siloxane bond, cure the coated slides by baking them in an oven at 110°C for 30-60 minutes.[1]
-
Allow the slides to cool to room temperature before use. Store in a desiccator.
-
Protocol 2: Tetrazine-TCO Bio-conjugation
-
Reagent Preparation:
-
Dissolve the tetrazine-modified molecule (e.g., protein, peptide, or small molecule) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
The concentration will depend on the specific molecule but a starting point of 10-100 µM is common.
-
-
Conjugation Reaction:
-
Spot or immerse the TCO-functionalized surface with the tetrazine solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very fast.[7]
-
After incubation, wash the surface thoroughly with the reaction buffer to remove any non-covalently bound molecules.
-
-
Final Wash and Storage:
-
Perform a final rinse with deionized water and dry the surface under a stream of nitrogen.
-
The surface is now functionalized and ready for use in downstream applications.
-
Visualizations
Reaction Pathways and Side Reactions
Caption: Desired reaction pathway versus potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for surface functionalization.
References
- 1. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 2. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Optimizing TCO-Tetrazine Ligation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of TCO-tetrazine ligation experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My TCO-tetrazine ligation is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a TCO-tetrazine ligation can stem from several factors, ranging from reactant integrity to suboptimal reaction conditions. Below is a step-by-step guide to diagnose and resolve this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Reactants | Tetrazines, particularly those with electron-withdrawing groups, can be prone to degradation in aqueous solutions.[1] Highly strained trans-cyclooctenes (TCOs) can also degrade, especially if exposed to thiols or UV light.[1] • Solution: Use freshly prepared solutions of both tetrazine and TCO.[1] Store reagents under appropriate conditions, such as desiccated and protected from light, to ensure their integrity.[1] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is the theoretical ideal, an imbalance can lead to incomplete conversion of the limiting reagent.[1][2] • Solution: Empirically optimize the molar ratio. Often, using a slight excess (1.05 to 2-fold) of one reactant, typically the more stable or less expensive one, can drive the reaction to completion.[1][2][3] |
| Suboptimal Reaction Conditions | The reaction rate can be influenced by temperature and pH. • Solution: While the reaction is generally fast at room temperature (often complete within 30-60 minutes), you can gently heat the reaction (e.g., to 37°C or 40°C) to increase the rate.[2][3] The ligation is robust across a pH range of 6 to 9.[2][4] Ensure your buffer is within this range and free of amines if using NHS esters for labeling.[2][3] |
| Steric Hindrance | If the tetrazine and TCO moieties are attached to large, bulky molecules, their ability to react can be sterically hindered.[1] • Solution: Introduce a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the reactive moiety and the larger molecule to improve accessibility.[1] |
| Precipitation of Reactants | Poor solubility of the reactants or the final product in the chosen solvent system can halt the reaction. • Solution: To enhance aqueous solubility, consider using PEGylated linkers on your tetrazine or TCO.[1] Alternatively, adding a small amount of a compatible organic co-solvent like DMSO or DMF can improve solubility, but its compatibility with your biological system must be confirmed.[1] |
Issue 2: Slow Reaction Rate
Question: The TCO-tetrazine ligation is proceeding much slower than expected. How can I increase the reaction speed?
Answer:
The kinetics of the TCO-tetrazine ligation are among the fastest in bioorthogonal chemistry, but several factors can influence the rate.[4][5]
Factors Influencing Reaction Kinetics and Optimization Strategies:
| Factor | Impact on Rate | Optimization Strategy |
| Reactant Electronics | The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO.[1][6] | Select a tetrazine with electron-withdrawing substituents and a TCO with electron-donating groups to minimize the HOMO-LUMO energy gap.[6] |
| Ring Strain of TCO | Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.[1][6] | Utilize more strained TCO variants if compatible with your experimental system. |
| Steric Hindrance | Bulky groups near the reactive moieties can slow down the reaction.[1][6] | As mentioned previously, incorporating a flexible spacer can mitigate steric hindrance.[1] |
| Solvent | While the reaction works in a wide range of solvents, the choice can still influence the kinetics.[1] | The reaction is generally efficient in aqueous buffers like PBS.[2] For specific applications, empirical testing of different solvent systems may be beneficial. |
| Temperature | Higher temperatures generally lead to faster reaction rates. | If your biomolecules can tolerate it, increasing the temperature to 37°C or 40°C can accelerate the ligation.[2][3] |
Issue 3: Presence of Side Products
Question: I am observing unexpected side products in my reaction mixture. What could be the cause and how can I minimize them?
Answer:
The TCO-tetrazine ligation is known for its high specificity, but side reactions can occur, particularly due to reactant impurities or instability.[1][4]
Strategies to Minimize Side Product Formation:
-
Purify Reactants: Ensure that the starting TCO and tetrazine reagents are of high purity to avoid competing side reactions from impurities.[1]
-
Degas Solutions: If your molecules are sensitive to oxygen, degassing the reaction buffer can prevent oxidation-related side products.[1]
-
Monitor for Isomerization: TCOs are photosensitive and can isomerize to the much less reactive cis-cyclooctene.[7] Protect TCO-containing solutions from excessive light exposure.
-
Address Dihydropyridazine Intermediates: The initial cycloaddition product can exist as a metastable dihydropyridazine, which can sometimes be observed as a mixture with the final oxidized pyridazine (B1198779) product.[8] In some cases, adjusting the pH to acidic conditions can promote full conversion to the stable pyridazine.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the kinetics of the TCO-tetrazine reaction? The primary factors are the electronic properties of the reactants (electron-poor tetrazines and electron-rich TCOs react faster), the ring strain of the TCO (higher strain leads to faster rates), and steric hindrance around the reactive groups.[1][6]
Q2: How can I monitor the progress of my TCO-tetrazine ligation? The reaction can be conveniently monitored by UV-Vis spectrophotometry by following the disappearance of the tetrazine's characteristic color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][4] For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[1]
Q3: What is the typical range for second-order rate constants in TCO-tetrazine reactions? The rate constants can vary significantly depending on the specific TCO and tetrazine pair, ranging from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1][4]
Q4: Is a catalyst required for the TCO-tetrazine ligation? No, this reaction is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, making it highly suitable for biological systems where catalysts like copper can be cytotoxic.[2][5]
Q5: What are the recommended reaction buffers and pH range? The TCO-tetrazine ligation is efficient in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[2] The reaction is typically performed within a pH range of 6 to 9.[2][4] It is crucial to use an amine-free buffer when labeling with NHS esters to avoid unwanted side reactions.[2][3]
Quantitative Data
Table 1: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| MeEVE | TCO-PEG₄ | 2750 | DPBS (37°C)[9] |
| MeDHP | TCO-PEG₄ | 1820 | DPBS (37°C)[9] |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
-
Protein Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]
-
Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio, typically with a slight excess of the tetrazine-labeled protein (e.g., 1.05-1.5 molar equivalents).[3]
-
Conjugation: Mix the two protein solutions.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2][3] For less reactive partners or to ensure completion, the incubation can be extended for up to 2 hours or performed overnight at 4°C.[2][3]
-
Purification: If necessary, remove unreacted starting material using a suitable method like size-exclusion chromatography.[2][3]
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Make stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[1]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of your specific tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[1]
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start the measurement. Then, add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[1]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[1]
-
Calculate Reaction Rate: The observed rate constant can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: TCO-PEG3-amide-C3-triethoxysilane Modified Surfaces
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with TCO-PEG3-amide-C3-triethoxysilane for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a molecule designed for surface modification. It contains two key functional groups:
-
Triethoxysilane: This group reacts with hydroxyl (-OH) groups present on surfaces like glass, silica, or silicon wafers, forming a stable, covalent siloxane bond (Si-O-Si).[1][2]
-
Trans-cyclooctene (TCO): This is a strained alkene that serves as a "click chemistry" handle. It reacts extremely rapidly and specifically with tetrazine-containing molecules in a bioorthogonal reaction (Inverse Electron-Demand Diels-Alder Cycloaddition).[3][4]
Its primary application is to create a biocompatible, functionalized surface that can be used to specifically immobilize tetrazine-labeled biomolecules, such as proteins, antibodies, or therapeutic payloads, for applications in diagnostics, cell culture, and drug development.[5][6] The PEG3 (polyethylene glycol) linker helps to reduce non-specific protein adsorption on the surface.[7][8]
Q2: What kind of surfaces can I modify with this silane (B1218182)?
A2: This silane is ideal for modifying surfaces rich in hydroxyl groups. This includes glass, silicon wafers with a native oxide layer, quartz, and other metal oxide surfaces.[9][10] The surface must be properly cleaned and activated to ensure a high density of available hydroxyl groups for the reaction.
Q3: How do I confirm that my surface has been successfully modified?
A3: A combination of surface characterization techniques is recommended:
-
Water Contact Angle (WCA) Goniometry: To assess changes in surface wettability.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of expected elements (Silicon, Carbon, Nitrogen, Oxygen) and chemical bonds on the surface.[11][12][13]
-
Atomic Force Microscopy (AFM): To visualize changes in surface topography and roughness.[7][13]
-
Functional Assay: Reacting the surface with a tetrazine-conjugated fluorophore and measuring the resulting fluorescence is a direct way to confirm the presence of active TCO groups.[5][6]
Q4: How should I store the this compound reagent?
A4: The reagent should be stored at -20°C and protected from moisture.[3] Triethoxysilane groups are sensitive to water and can hydrolyze. The TCO group can also lose reactivity over time. It is best to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) if possible and prepare solutions fresh before use.[3][10]
Troubleshooting Guide
This section addresses common problems encountered during the surface modification and characterization workflow.
Problem 1: Inconsistent or High Water Contact Angle After Silanization
-
Symptom: The water contact angle (WCA) on the modified surface is much higher than expected, or measurements are not reproducible across the surface. A successful PEG-silane coating should result in a hydrophilic surface.[14][15]
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Surface Cleaning | The presence of organic residues prevents uniform silane deposition. Use a rigorous cleaning protocol (e.g., Piranha solution, UV/Ozone, or plasma cleaning) to ensure the surface is pristine and rich in hydroxyl groups.[9] |
| Poor Silane Solution Quality | The silane may have hydrolyzed/polymerized in solution before deposition. Prepare the silanization solution immediately before use. Use anhydrous solvents to minimize premature hydrolysis.[16][17] |
| Insufficient Reaction Time/Temp | The silanization reaction may be incomplete. While some protocols are fast, others may require longer incubation times or gentle heating to drive the reaction to completion.[16][18] |
| Uneven Application | Pouring the solution onto a horizontal slide can sometimes lead to uneven coating. Immersing the substrate fully in the silanization solution often yields more consistent results.[18] |
Problem 2: Low Signal in a Subsequent Tetrazine-Fluorophore Reaction
-
Symptom: After immobilizing a tetrazine-labeled molecule (e.g., a fluorescent dye), the signal is weak or absent, suggesting a low density of reactive TCO groups.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ineffective Silanization | The initial silane layer did not form correctly. Verify the silanization step using XPS and WCA. Troubleshoot using the steps in Problem 1. |
| Degraded TCO Reagent | The TCO group is known to have a limited shelf life and can lose reactivity.[3] Ensure the reagent has been stored properly. Consider purchasing a new batch if degradation is suspected. |
| Steric Hindrance | The PEG linker may not be sufficient to present the TCO group effectively, especially for large biomolecules. Consider using a linker with a longer PEG chain if available.[4] |
| Sub-optimal Reaction Conditions | The TCO-tetrazine reaction is typically very fast, but ensure the pH of the buffer is neutral (pH 7.4 is common) and that there is sufficient incubation time (1-2 hours at room temperature is often adequate).[5] |
Problem 3: Ambiguous XPS Results
-
Symptom: XPS data does not clearly show the expected elemental composition, or high-resolution scans are difficult to interpret.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Surface Contamination | Adventitious carbon or other contaminants can obscure the signal from the silane layer. Handle samples with clean tweezers and minimize exposure to ambient air before analysis. Always analyze a control (unmodified) substrate for comparison.[12] |
| Thin Silane Layer | If the layer is very thin (<1-2 nm), the signal from the underlying substrate (e.g., Si, O from glass) will be very strong, making it harder to detect the relatively small amounts of N from the amide and C from the linker.[11] |
| Incorrect Peak Fitting | High-resolution C1s spectra can be complex. The peak should be fitted with components for C-C/C-H, C-N (amide), and C-O (PEG ether) bonds to properly quantify the modification.[7] |
Data Presentation: Expected Characterization Results
The following tables summarize typical quantitative data you can expect from characterizing unmodified and this compound modified glass surfaces. Values are illustrative and may vary based on specific experimental conditions.
Table 1: Water Contact Angle (WCA) Measurements
| Surface Type | Expected WCA Range (Degrees) | Implication |
| Cleaned Glass (Unmodified) | < 15° | Very hydrophilic, high surface energy.[19] |
| TCO-PEG3 Modified Glass | 30° - 50° | Hydrophilic due to the PEG chain, but higher than bare glass, indicating a successful coating.[14] |
| Failed/Poor Modification | > 60° or highly variable | Indicates contamination, incomplete reaction, or silane polymerization. |
Table 2: Representative XPS Elemental Composition (Atomic %)
| Surface Type | C 1s | O 1s | Si 2p | N 1s |
| Cleaned Glass (Control) | ~10-15% | ~55-60% | ~25-30% | 0% |
| TCO-PEG3 Modified Glass | Increased (~40-50%) | Decreased (~30-35%) | Decreased (~15-20%) | Present (~1-3%) |
Note: The increase in Carbon (C) and the appearance of Nitrogen (N) are key indicators of successful modification. The decrease in substrate signals (Si, O) is due to attenuation by the overlying silane layer.[7][13]
Experimental Protocols
Protocol 1: Surface Cleaning and Silanization
-
Substrate Cleaning: Immerse glass or silicon substrates in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinsing: Rinse the substrates thoroughly with copious amounts of deionized (DI) water and dry under a stream of nitrogen gas.
-
Surface Activation (Optional but Recommended): Treat the cleaned, dry substrates with an oxygen plasma or UV/Ozone cleaner for 5-10 minutes to maximize surface hydroxyl group density.
-
Silanization Solution Preparation: Immediately before use, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol).
-
Silanization Reaction: Fully immerse the activated substrates in the silanization solution. Incubate for 2-4 hours at room temperature in a moisture-free environment (e.g., in a desiccator or glove box).[2][10]
-
Post-Reaction Rinsing: Remove substrates and rinse sequentially with the solvent used for silanization (e.g., toluene), followed by ethanol, and finally DI water to remove any unbound silane.
-
Curing: Dry the substrates under a nitrogen stream and then bake in an oven at 100-110°C for 30-60 minutes to promote covalent bond formation.
-
Storage: Store the modified substrates in a clean, dry, and sealed container until ready for use.
Protocol 2: Surface Characterization with Water Contact Angle (WCA)
-
Instrument Setup: Place the modified substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Using a precision syringe, gently dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.
-
Measurement: Immediately capture an image of the droplet. Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet at the three-phase boundary.
-
Analysis: Perform measurements on at least three different spots on the surface to ensure uniformity and calculate the average contact angle. Compare the results to an unmodified control substrate.[19][20]
Visualizations
Workflow and Logic Diagrams
References
- 1. mastelf.com [mastelf.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO-PEG3-triethoxysilane, 2250217-32-2 | BroadPharm [broadpharm.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. interchim.fr [interchim.fr]
- 11. mdpi.com [mdpi.com]
- 12. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. experimental chemistry - Problem with epoxy silane (Random results in glass silanization). What are crucial points to look at? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. biolinscientific.com [biolinscientific.com]
- 20. brighton-science.com [brighton-science.com]
Technical Support Center: PEG Spacer Length in Bioconjugation
Welcome to the technical support center for bioconjugation applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) related to the impact of Polyethylene Glycol (PEG) spacer length on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a PEG spacer and why is it used in bioconjugation?
A PEG spacer, or PEG linker, is a synthetic polymer composed of repeating ethylene (B1197577) glycol units.[1] In bioconjugation, it serves as a flexible bridge to connect two or more molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][2] Key reasons for using PEG spacers include:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules and can protect the conjugate from enzymatic degradation.[1][3]
-
Reduced Immunogenicity: The PEG chain can form a protective hydration shell around the biomolecule, shielding it from the immune system.[2][3]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[2][4]
-
Controlled Spacing: The spacer provides physical separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies by preventing steric hindrance.[1][3]
Q2: How does the length of the PEG spacer affect my conjugation experiment?
The length of the PEG spacer, often denoted by its molecular weight (e.g., PEG4, PEG12, 2 kDa, 5 kDa), is a critical parameter that can influence several aspects of your conjugate:[1]
-
Steric Hindrance: Longer PEG chains can more effectively overcome steric hindrance, which is particularly important when conjugating large biomolecules.[1][5] This can lead to higher conjugation yields.[6]
-
Flexibility and Binding: The length of the spacer affects the flexibility and distance between the conjugated molecules. An optimal length is required to ensure that a targeting ligand can effectively reach and bind to its receptor.[7][8]
-
Solubility: Longer PEG chains generally lead to a greater increase in the solubility of the conjugate.[1]
-
Biological Activity: The PEG length can influence the biological activity of the conjugated molecule. In some cases, a longer PEG chain might partially mask the active site of a protein, leading to reduced activity, while in other cases it is necessary to provide sufficient distance from a carrier to enable interaction with its target.[4][9]
Q3: What are the common reactive groups used with PEG linkers?
PEG linkers can be functionalized with a variety of reactive groups to target specific functional moieties on biomolecules. The choice of reactive group is crucial for achieving efficient and specific conjugation.[1] Common examples include:
-
N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., on lysine (B10760008) residues) at pH 7-9 to form stable amide bonds.[10][11]
-
Maleimides: React specifically with sulfhydryl groups (e.g., on cysteine residues) at pH 6.5-7.5 to form stable thioether bonds.[10]
-
Azides and Alkynes: Used in "Click Chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) for highly specific and efficient conjugation.[10][12]
-
Aldehydes: Can react with primary amines to form a Schiff base, which can then be reduced to a stable secondary amine. This can be used for site-specific modification at the N-terminus under controlled pH.[10][13]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The PEG spacer may be too short, preventing the reactive groups from reaching the target functional groups on the biomolecule, especially if the target site is in a sterically crowded region. Solution: Use a PEG linker with a longer chain length to provide greater spatial separation and flexibility.[5][6] |
| Incorrect Reaction Conditions | The pH, temperature, or reaction time may not be optimal for the specific chemistry being used. For example, NHS ester reactions are most efficient at pH 7-9, while maleimide (B117702) reactions prefer a pH of 6.5-7.5.[10][14] Solution: Optimize the reaction conditions. Ensure the buffer system is appropriate and free of interfering substances (e.g., primary amines like Tris in a reaction with NHS esters).[14] |
| Inaccessible Target Functional Groups | The target functional groups (e.g., cysteine residues) on the protein may be buried within its three-dimensional structure. Solution: Consider using a mild denaturant to partially unfold the protein and expose the target sites. This should be done with caution to avoid irreversible denaturation.[14] Alternatively, a longer, more flexible PEG spacer might be able to access partially buried sites. |
| Degraded PEG Reagent | The reactive groups on the PEG linker (e.g., NHS esters) are sensitive to moisture and may have hydrolyzed. Solution: Store PEG reagents under the recommended desiccated conditions (e.g., at -20°C).[14] Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[10] |
| Low Molar Ratio of PEG Linker | An insufficient amount of the PEG linker will result in a low yield. Solution: Increase the molar excess of the PEG linker relative to the target molecule. A 10- to 20-fold molar excess is a common starting point.[10][14] |
Problem 2: Formation of Aggregates or Precipitates
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Conjugate | If the molecule being conjugated to the protein is highly hydrophobic, the resulting conjugate may have poor aqueous solubility, leading to aggregation. Solution: Use a longer or branched PEG spacer to increase the overall hydrophilicity of the conjugate.[1][3] |
| Protein Instability | The conjugation process itself or the modification may have destabilized the protein. Solution: Perform the conjugation and purification steps at a lower temperature (e.g., 4°C).[15] Screen different buffer conditions (pH, ionic strength) to find one that maintains the stability of the conjugate. |
| Inefficient Purification | Unreacted, hydrophobic molecules can lead to precipitation in the final sample. Solution: Ensure that the purification method (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography) is effective at removing all unreacted components.[2][15] |
Problem 3: Reduced Biological Activity of the Conjugate
| Possible Cause | Troubleshooting Steps |
| PEG Spacer is Too Short | The conjugated molecule may be sterically hindering the active or binding site of the protein. Solution: Increase the length of the PEG spacer to provide more distance between the protein and the conjugated molecule.[12] |
| PEG Spacer is Too Long | A very long and flexible PEG chain might "fold back" and mask the active site of the protein.[9] Solution: Test a range of PEG spacer lengths to find the optimal balance between providing sufficient distance and avoiding interference with the active site. |
| Non-Specific Conjugation | If the conjugation is random (e.g., targeting all available lysines), modification near the active site can reduce or abolish activity. Solution: Employ a site-specific conjugation strategy. This could involve targeting a unique cysteine residue, the N-terminus, or using enzymatic methods.[16][17] |
Quantitative Data on PEG Spacer Length
The optimal PEG spacer length is highly dependent on the specific application. The following tables summarize findings from various studies.
Table 1: Effect of PEG Spacer Length on Cellular Uptake and Targeting
| Application | System | PEG Spacer Lengths Tested | Key Finding | Reference |
| Nanocarrier Targeting of Dendritic Cells | Antibody-functionalized nanocarriers | 0.65 kDa, 2 kDa, 5 kDa | A shorter PEG length (0.65 kDa) showed the best targeting in DC2.4 cell lines, while a longer PEG length (5 kDa) was required for specific accumulation in primary dendritic cells (BMDCs and cDC1s).[7][18] | [18],[7] |
| Liposome Targeting | Folate-conjugated liposomes | 2 kDa, 5 kDa, 10 kDa | In vivo tumor accumulation significantly increased with a longer PEG linker (10 kDa), leading to enhanced antitumor activity.[19] | [19] |
| Peptide-Targeted Liposomes | Peptide-decorated liposomes | 350 Da, 2 kDa, 5 kDa | Shorter PEG linkers (350 Da) led to the greatest increase in cell uptake efficiency.[20] | [20] |
Table 2: Impact of PEG Spacer Length on Binding Affinity and Pharmacokinetics
| Application | System | PEG Spacer Lengths Tested | Key Finding | Reference |
| Peptide-Receptor Binding | ⁶⁸Ga-labeled Bombesin antagonist | PEG2, PEG3, PEG4, PEG6 | A slight decrease in binding affinity (IC50) was observed with increasing PEG length, but the overall in vivo biodistribution was similar. PEG3 showed slightly lower liver uptake.[9] | [9] |
| Antibody Fragment Pharmacokinetics | Trastuzumab Fab' | 10 kDa, 40 kDa | Conjugation with 10 kDa PEG significantly improved lymphatic exposure compared to the unconjugated Fab'. Increasing the PEG length to 40 kDa did not provide a significant further enhancement in lymphatic exposure after intravenous administration.[21] | [21] |
| Protein-Polymer Conjugation Yield | Bovine Serum Albumin (BSA) and Beta-lactoglobulin (βLG) | 1, 3, 4, and 6 ethylene glycol (EG) units | For BSA, conjugation yield increased significantly when the linker was increased from 1 to 3 EG units, with no further increase for 4 and 6 units. For βLG, the yield gradually increased from 1 to 6 EG units.[6] | [6] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
This protocol describes a general method for conjugating an NHS-ester functionalized PEG to primary amines (e.g., lysine residues) on a protein.
-
Reagent Preparation:
-
Dissolve the protein to be PEGylated in an amine-free reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.[10]
-
Immediately before use, dissolve the NHS-ester functionalized PEG linker in the same buffer or a compatible anhydrous solvent like DMSO.[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the PEG-Protein Conjugate:
-
Remove unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[2][15]
-
For SEC, the larger PEGylated protein will elute earlier than the smaller unreacted PEG and protein.[2]
-
For IEX, PEGylation neutralizes the positive charge of lysine residues, causing the conjugate to elute at a different salt concentration than the unmodified protein.[16]
-
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate and the degree of PEGylation (number of PEG chains per protein).[2][22]
-
HPLC (SEC or RP-HPLC): Assess the purity of the conjugate and separate different PEGylated species.[13]
-
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Impact of short vs. long PEG spacer length.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Enhancing Conjugation Yield of Brush Polymer-Protein Conjugates by Increasing Linker Length at the Polymer End-Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 12. purepeg.com [purepeg.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scielo.br [scielo.br]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchmgt.monash.edu [researchmgt.monash.edu]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: TCO-PEG3-amide-C3-triethoxysilane Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using TCO-PEG3-amide-C3-triethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for this compound ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (B1233481) (TCO) group and a tetrazine derivative. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), which drives the reaction to completion. The process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.
Q2: What are the primary applications of this compound?
A2: This molecule is a bifunctional linker. The TCO group is used for rapid and specific conjugation to tetrazine-modified molecules (e.g., proteins, antibodies, small molecules) via click chemistry. The triethoxysilane (B36694) group is commonly used for covalent attachment to silica-based surfaces, such as glass slides or nanoparticles. The PEG3-amide portion acts as a hydrophilic spacer to improve solubility and reduce steric hindrance.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability (months to years). It is important to note that TCO reagents can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially if not stored properly. For short-term storage (days to weeks), 0-4°C is acceptable. It is shipped under ambient temperatures as it is stable for a few weeks during ordinary shipping.
Q4: In which solvents is this compound soluble?
A4: This compound is soluble in common organic solvents such as DMSO, DMF, and DCM (dichloromethane).
Q5: How does the triethoxysilane group react, and what precautions should be taken?
A5: The triethoxysilane moiety is prone to hydrolysis in the presence of water, especially under acidic or basic conditions, to form silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with other silanols on surfaces (like glass or silica) to form stable siloxane bonds (-Si-O-Si-). When performing the TCO-tetrazine ligation in aqueous buffers, be aware that the triethoxysilane group may begin to hydrolyze. If the intended use is for surface modification, this hydrolysis is a necessary activation step. However, if the molecule is intended for other purposes, prolonged exposure to aqueous media should be minimized if the integrity of the triethoxysilane group is critical.
Troubleshooting Guide
Issue 1: Slow or Incomplete TCO-Tetrazine Reaction
Q: My TCO-tetrazine ligation is proceeding very slowly or not reaching completion. What are the possible causes and solutions?
A: Several factors can contribute to slow or incomplete reactions. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution(s) |
| Low Reactivity of Reaction Pair | Select a more reactive tetrazine. Tetrazines with electron-withdrawing groups are more reactive. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones. Highly strained TCOs also exhibit faster kinetics. |
| Reagent Degradation | Use fresh reagents. TCO compounds can isomerize to the unreactive CCO form over time, and tetrazines can degrade, especially when exposed to light and moisture. Store stock solutions appropriately, aliquoted and desiccated at -20°C. |
| Steric Hindrance | If the TCO and tetrazine are attached to bulky molecules, steric hindrance can impede the reaction. The built-in PEG spacer of this compound helps to mitigate this, but if the issue persists, using a linker with a longer PEG chain may be necessary. |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions. While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
| Low Reactant Concentrations | The reaction rate is concentration-dependent. If possible, increase the concentration of one or both reactants. |
| Suboptimal Solvent/pH | While the reaction is robust across a range of pH (typically 6-9), the stability of your biomolecules may be affected. Ensure your reactants are soluble in the chosen solvent system. Using a co-solvent like DMSO or DMF may be necessary for hydrophobic molecules. |
Issue 2: Low Reaction Yield or Unexpected Side Products
Q: I'm observing a low yield of my desired conjugate or the presence of unexpected species in my analysis (e.g., LC-MS). What could be the cause?
A: Low yields and side products can arise from reagent purity issues, side reactions, or product instability.
| Possible Cause | Recommended Solution(s) |
| Impure Starting Materials | Purify the starting materials before the ligation reaction to remove any impurities that could lead to side reactions. |
| Hydrolysis of Triethoxysilane | In aqueous buffers, the triethoxysilane group will hydrolyze. This is generally not a problem for the TCO-tetrazine ligation itself but changes the chemical nature of that end of the molecule. If you see multiple species related to your product, it could be due to varying degrees of hydrolysis (e.g., one, two, or all three ethoxy groups replaced by hydroxyls) and subsequent oligomerization. Perform the reaction in organic solvents if the triethoxysilane group must remain intact. |
| Oxidation | If your molecules are sensitive to oxygen, degassing the reaction buffer can prevent oxidation-related side products. |
| Precipitation of Reactants/Product | Poor solubility can lead to precipitation and low apparent yield. The PEG linker enhances aqueous solubility, but for very hydrophobic molecules, you may need to add organic co-solvents (e.g., DMSO, DMF) or switch to a primarily organic solvent system. |
Data Presentation
Table 1: Reaction Kinetics of TCO-Tetrazine Pairs
The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine used. Below is a summary of representative second-order rate constants to illustrate the range of reactivity.
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| trans-Cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | Methanol | 19.1 - 3,100 |
| Strained TCO (s-TCO) | 3, |
Validation & Comparative
A Head-to-Head Comparison: TCO-PEG3-amide-C3-triethoxysilane vs. NHS Esters for Surface Immobilization and Bioconjugation
For researchers, scientists, and drug development professionals, the effective immobilization of biomolecules onto surfaces is a cornerstone of innovation, from advanced biosensors to novel therapeutic platforms. The choice of chemical strategy for tethering these molecules is critical, dictating the efficiency, stability, and functionality of the final construct. This guide provides an objective comparison between a modern bioorthogonal reagent, TCO-PEG3-amide-C3-triethoxysilane, and the traditional workhorse of bioconjugation, N-hydroxysuccinimide (NHS) esters.
This comparison delves into the mechanisms of action, performance metrics backed by experimental data, and detailed protocols to empower you in selecting the optimal tool for your research needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and NHS esters lies in their reactive chemistries and their approach to surface functionalization and bioconjugation.
This compound: A Two-Step Strategy of Bioorthogonal Ligation
This reagent employs a sophisticated, two-step approach. The triethoxysilane (B36694) group first forms a stable covalent bond with hydroxylated surfaces like silica (B1680970), glass, or metal oxides. This process, known as silanization, creates a surface functionalized with trans-cyclooctene (B1233481) (TCO) moieties. The subsequent bioconjugation step utilizes the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction between the TCO group and a tetrazine-modified biomolecule.
NHS Esters: Direct Amine-Reactive Conjugation
N-hydroxysuccinimide esters are a class of reagents that react primarily with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] For surface immobilization, a silane (B1218182) bearing an NHS ester group can be used, or a surface can be functionalized with amines and then reacted with a homobifunctional NHS ester crosslinker. The more common approach involves activating a carboxylated surface with EDC and NHS to form an NHS ester-activated surface, which then reacts with an amine-containing biomolecule.[3]
Performance Comparison: A Quantitative Look
The choice between these two chemistries often comes down to performance metrics such as reaction speed, efficiency, stability, and specificity.
| Feature | This compound | NHS Esters |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition (TCO + Tetrazine) | Nucleophilic acyl substitution (NHS ester + primary amine) |
| Reaction Speed (k₂) | Extremely fast: ~10³ - 10⁶ M⁻¹s⁻¹[2] | Variable, generally slower than TCO-tetrazine |
| Specificity | Highly specific and bioorthogonal; no cross-reactivity with native biological functional groups.[3] | Reacts with any accessible primary amine, which can be abundant on protein surfaces.[1][2] |
| Optimal pH | Wide pH range, stable at physiological pH.[1] | 7.2 - 8.5; lower pH protonates amines, higher pH increases hydrolysis.[2] |
| Stability of Reactive Group | TCO group is relatively stable but can isomerize to the unreactive cis-cyclooctene (CCO). | Prone to hydrolysis in aqueous environments, with a half-life of hours at pH 7 and minutes at pH 8.6.[4][5] |
| Stability of Linkage | Stable dihydropyridazine (B8628806) linkage. The underlying silane linkage to the surface is very stable. | Stable amide bond. The underlying silane linkage to the surface is very stable. |
| Biocompatibility | Catalyst-free reaction, ideal for live-cell and in vivo applications.[3] | Reaction is biocompatible, but the lack of specificity can be a concern in complex biological media. |
Experimental Protocols: From Theory to Practice
To provide a practical comparison, we present detailed protocols for the immobilization of an antibody onto a silica-based surface using both this compound and a standard NHS ester-based method.
Protocol 1: Antibody Immobilization via this compound
This protocol involves the initial functionalization of the silica surface with the TCO-silane, followed by the "click" reaction with a tetrazine-modified antibody.
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene
-
Tetrazine-functionalized antibody (prepared separately using a Tetrazine-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation:
-
Clean the silica substrate by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.
-
-
Surface Functionalization with TCO-Silane:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the activated substrate in the silane solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrate with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized surface by baking at 110°C for 30 minutes.
-
-
Antibody Immobilization:
-
Prepare a solution of the tetrazine-functionalized antibody in PBS (e.g., 100 µg/mL).
-
Cover the TCO-functionalized surface with the antibody solution and incubate for 1 hour at room temperature.
-
Gently wash the surface with PBS to remove any unbound antibody.
-
The surface is now ready for use.
-
Protocol 2: Antibody Immobilization via NHS Ester Chemistry
This protocol utilizes 3-aminopropyltriethoxysilane (B1664141) (APTES) to create an amine-functionalized surface, followed by activation with a homobifunctional NHS ester crosslinker and reaction with the antibody.
Materials:
-
Silica-based substrate
-
3-aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Homobifunctional NHS ester crosslinker (e.g., BS³)
-
Antibody of interest
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Activation:
-
Follow the same procedure as in Protocol 1.
-
-
Surface Functionalization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrate in the APTES solution and incubate for 1 hour at room temperature.
-
Rinse with toluene, ethanol, and DI water.
-
Cure the surface by baking at 110°C for 30 minutes.
-
-
NHS Ester Crosslinker Activation:
-
Dissolve the NHS ester crosslinker in sodium bicarbonate buffer to a final concentration of 1 mM.
-
Cover the amine-functionalized surface with the crosslinker solution and incubate for 30 minutes at room temperature.
-
Rinse the surface with PBS.
-
-
Antibody Immobilization:
-
Prepare a solution of the antibody in PBS (e.g., 100 µg/mL).
-
Cover the NHS ester-activated surface with the antibody solution and incubate for 2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer and incubating for 15 minutes.
-
Wash the surface thoroughly with PBS.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and NHS esters are powerful tools for the immobilization of biomolecules. The optimal choice depends on the specific requirements of the application.
Choose this compound when:
-
High specificity and bioorthogonality are paramount, especially in complex biological environments.
-
Rapid reaction kinetics are required.
-
The biomolecule of interest can be readily functionalized with a tetrazine moiety.
-
Working with live cells or in vivo models where catalyst-free reactions are essential.
Choose NHS esters when:
-
A well-established, straightforward method for reacting with primary amines is desired.
-
The biomolecule has accessible primary amines that do not interfere with its activity.
-
The potential for some off-target reactions is acceptable.
-
Cost-effectiveness is a primary consideration for large-scale applications.
By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. help.lumiprobe.com [help.lumiprobe.com]
TCO-Tetrazine Click Chemistry: A High-Speed Alternative to SPAAC for Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of bioconjugation chemistry is a critical determinant of experimental success. In the realm of "click chemistry," the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptionally rapid kinetics, offering significant advantages over the more established strain-promoted azide-alkyne cycloaddition (SPAAC).
This guide provides an objective comparison of TCO-tetrazine ligation and SPAAC, supported by experimental data, to empower researchers in selecting the optimal bioorthogonal tool for their applications, ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
Unparalleled Reaction Speed: The Defining Advantage
The most striking advantage of the TCO-tetrazine reaction is its extraordinary speed. Second-order rate constants for TCO-tetrazine ligations are among the fastest known in bioorthogonal chemistry, reaching up to 107 M-1s-1.[1][2] This is several orders of magnitude faster than typical SPAAC reactions.[3] This rapid reactivity allows for efficient conjugation at very low reactant concentrations, which is crucial for in vivo applications where high concentrations can be difficult to achieve or may lead to off-target effects.[1] The sluggish kinetics of SPAAC, in contrast, can be a limiting factor in such settings.[1]
Quantitative Comparison of Key Performance Metrics
The following table summarizes the key quantitative differences between TCO-tetrazine ligation and SPAAC, providing a clear overview of their respective performance characteristics.
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[4] | ~1[4] |
| Biocompatibility | Excellent (copper-free)[4] | Excellent (copper-free)[4] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[4] | Aqueous media, room temperature, catalyst-free[4] |
| Primary Byproduct | Nitrogen gas (N₂)[4] | None[4] |
| Stability of Reactants | TCO can isomerize; tetrazine stability varies with substitution[4][5][6] | Cyclooctynes can be unstable; azides are generally stable[4] |
| Bond Stability | Stable dihydropyridazine[4] | Stable triazole[4] |
Experimental Protocols: A Side-by-Side Comparison for Antibody-Drug Conjugate (ADC) Synthesis
To illustrate the practical differences in applying these chemistries, here is a comparative protocol for the synthesis of an ADC.
Objective: To compare the efficiency of TCO-tetrazine and SPAAC for conjugating a cytotoxic drug to a monoclonal antibody (mAb).
Materials:
-
Antibody: mAb with accessible lysine (B10760008) residues (e.g., Trastuzumab).
-
Linker-Payloads:
-
NHS-Ester-TCO linker.
-
NHS-Ester-DBCO (a common cyclooctyne (B158145) for SPAAC) linker.
-
Tetrazine-functionalized cytotoxic drug.
-
Azide-functionalized cytotoxic drug.
-
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Solvents: Anhydrous DMSO.
-
Purification: Size-exclusion chromatography (SEC) columns.
-
Analytical Instruments: UV-Vis spectrophotometer, HPLC-SEC, Mass Spectrometer.
Methodology:
Step 1: Antibody Modification
-
Preparation: Prepare a solution of the mAb in PBS.
-
Linker Addition:
-
For TCO-tetrazine: Add a molar excess of NHS-Ester-TCO linker (dissolved in DMSO) to the mAb solution.
-
For SPAAC: Add a molar excess of NHS-Ester-DBCO linker (dissolved in DMSO) to a separate mAb solution.
-
-
Incubation: Incubate both reactions at room temperature for 1-2 hours.
-
Purification: Remove excess linker using an SEC column equilibrated with PBS.
-
Characterization: Determine the average number of TCO or DBCO linkers per antibody (Drug-to-Antibody Ratio, DAR) using UV-Vis spectrophotometry or mass spectrometry.
Step 2: Drug Conjugation
-
Reaction Setup:
-
TCO-tetrazine: To the TCO-modified mAb, add a slight molar excess of the tetrazine-functionalized drug (dissolved in DMSO).
-
SPAAC: To the DBCO-modified mAb, add a slight molar excess of the azide-functionalized drug (dissolved in DMSO).
-
-
Incubation:
-
TCO-tetrazine: Incubate at room temperature for 30-60 minutes.
-
SPAAC: Incubate at room temperature for 4-12 hours.
-
-
Purification: Purify both ADCs using SEC to remove unreacted drug.
-
Final Characterization: Analyze the final ADCs by HPLC-SEC to determine purity and aggregation. Use mass spectrometry to confirm the final DAR.
Step 3: Stability Assessment
-
Incubation: Incubate the purified ADCs in human serum at 37°C.
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to monitor for drug deconjugation.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions, a comparative experimental workflow, and a decision-making guide.
Caption: Chemical reactions of TCO-tetrazine ligation and SPAAC.
Caption: Comparative workflow for ADC synthesis.
Caption: Decision guide for choosing between TCO-tetrazine and SPAAC.
Conclusion: Speed and Efficiency for Demanding Applications
For researchers engaged in live-cell imaging, in vivo studies, and the development of next-generation biotherapeutics, the TCO-tetrazine ligation offers a superior combination of speed, biocompatibility, and specificity.[4] Its ability to facilitate rapid and clean conjugations at low concentrations without cytotoxic catalysts has cemented its role as an indispensable tool in chemical biology and drug development.[4] While SPAAC remains a robust and valuable method, the unparalleled kinetics of the TCO-tetrazine reaction provide a decisive advantage in time-sensitive and low-concentration experimental settings. The choice between these powerful chemistries will ultimately depend on the specific demands of the application, with TCO-tetrazine ligation being the premier choice when reaction velocity is paramount.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of TCO-PEG3-amide-C3-triethoxysilane Surface Functionalization
For researchers, scientists, and drug development professionals engaged in the sophisticated realms of bioconjugation, targeted drug delivery, and biosensor development, the ability to reliably functionalize surfaces with specific biomolecules is paramount. TCO-PEG3-amide-C3-triethoxysilane has emerged as a valuable reagent for such applications, enabling the covalent attachment of molecules to silica-based substrates via its triethoxysilane (B36694) group and subsequent bioorthogonal ligation via its trans-cyclooctene (B1233481) (TCO) moiety.
This guide provides an objective comparison of this compound with two common alternatives for bioorthogonal surface modification: Azide-PEG-silane and DBCO-PEG-silane. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate surface functionalization and validation strategy for your research needs.
Comparison of Surface Functionalization Chemistries
The choice of a surface modification agent is critical as it dictates the subsequent bioconjugation strategy. This compound is utilized for its exceptionally fast reaction kinetics with tetrazine-labeled molecules. Azide-PEG-silanes are widely used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click" chemistry with alkyne-functionalized molecules. DBCO (dibenzocyclooctyne)-PEG-silanes are employed in SPAAC reactions with azide-functionalized molecules.[1]
Quantitative Performance Comparison
The successful functionalization of a surface can be validated through several analytical techniques that provide both qualitative and quantitative evidence of the modified surface chemistry and morphology. The following tables summarize expected and reported data from X-ray Photoelectron Spectroscopy (XPS), Water Contact Angle (WCA), and Atomic Force Microscopy (AFM) analyses for surfaces functionalized with this compound and its alternatives.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
XPS is a powerful technique for determining the elemental composition and chemical states of atoms on a surface. The detection of nitrogen (N 1s) is a key indicator of successful functionalization with these nitrogen-containing molecules.
| Functionalization Chemistry | Expected N 1s Binding Energy (eV) | Expected Atomic Concentration (%) - N | Key Observations |
| This compound | ~399.5 - 400.5 (Amide) | 1 - 5% | The presence of a nitrogen peak corresponding to the amide linkage confirms functionalization. |
| Azide-PEG-silane | ~400.5, ~402.1, ~405.6 | 2 - 8% | The azide (B81097) group characteristically displays three distinct nitrogen peaks, with the central nitrogen at the highest binding energy.[1] |
| DBCO-PEG-silane | Not Applicable (No Nitrogen) | 0% | The absence of a nitrogen signal is expected. Successful functionalization is confirmed by changes in C 1s and Si 2p signals and subsequent reaction with an azide-containing fluorophore. |
Table 2: Water Contact Angle (WCA) Data
WCA measurements provide information about the hydrophobicity or hydrophilicity of a surface. A change in the contact angle after functionalization is a strong indicator of a modified surface chemistry.
| Functionalization Chemistry | Substrate | WCA Before Functionalization (°) | WCA After Functionalization (°) | Interpretation |
| This compound | Glass/SiO₂ | ~10 - 20 | ~40 - 60 | The increase in contact angle indicates the deposition of the organic PEG-silane layer, making the surface more hydrophobic than the clean hydrophilic substrate. |
| Azide-PEG-silane | Glass/SiO₂ | ~10 - 20 | ~45 - 65 | Similar to the TCO-PEG-silane, a significant increase in water contact angle indicates the successful deposition of the silane (B1218182) layer. |
| DBCO-PEG-silane | Glass/SiO₂ | ~10 - 20 | ~50 - 70 | The DBCO moiety is relatively hydrophobic, leading to a noticeable increase in the water contact angle upon successful functionalization. |
Table 3: Atomic Force Microscopy (AFM) Data
AFM provides topographical information about a surface at the nanoscale, allowing for the visualization of changes in surface morphology and roughness upon functionalization.
| Functionalization Chemistry | Substrate | Expected Surface Morphology | Expected Root Mean Square Roughness (Rq) (nm) |
| This compound | Mica/SiO₂ | Formation of a uniform, homogenous layer under optimal conditions. | 0.5 - 2.0 |
| Azide-PEG-silane | Glass/SiO₂ | Can form uniform layers or aggregates (islands) depending on the silanization method. | 0.6 - 2.5 |
| DBCO-PEG-silane | Mica/SiO₂ | Formation of a relatively uniform layer is expected. | 0.5 - 2.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for surface functionalization and characterization.
Protocol 1: Surface Functionalization with this compound
-
Substrate Cleaning and Activation:
-
Thoroughly clean the silica-based substrate (e.g., glass slide, silicon wafer) by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating it with oxygen plasma for 5 minutes or by immersing it in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343).
-
Immerse the cleaned and activated substrate in the silane solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After incubation, rinse the substrate with anhydrous toluene to remove excess silane.
-
Sonicate the substrate briefly (2 minutes) in fresh anhydrous toluene to remove any non-covalently bound silane.
-
Cure the silane layer by baking the substrate at 110°C for 30 minutes.
-
Protocol 2: Validation of Surface Functionalization
a) X-ray Photoelectron Spectroscopy (XPS)
-
Place the functionalized substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the C 1s, O 1s, Si 2p, and N 1s regions.
-
For this compound, the presence of a N 1s peak around 400 eV confirms the presence of the amide group.[2]
-
For Azide-PEG-silane, look for the characteristic three N 1s peaks.[1]
b) Water Contact Angle (WCA) Measurement
-
Place a 5 µL droplet of deionized water on the functionalized surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple locations on the surface to ensure uniformity.
-
A significant increase in the contact angle compared to the clean, activated substrate indicates successful silanization.
c) Atomic Force Microscopy (AFM)
-
Mount the functionalized substrate on the AFM stage.
-
Image the surface in tapping mode to obtain topographical data.
-
Analyze the images to assess the morphology and uniformity of the silane layer.
-
Calculate the root mean square roughness (Rq) to quantify the surface roughness. An increase in Rq compared to the bare substrate is expected.
d) Fluorescence Microscopy Validation (Post-Ligation)
-
Prepare a solution of a tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the TCO-functionalized surface with the tetrazine-fluorophore solution for 30-60 minutes at room temperature. The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is very rapid.[3][4]
-
Rinse the surface thoroughly with the buffer and then with deionized water to remove any unbound fluorophore.
-
Dry the surface with nitrogen.
-
Image the surface using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
A strong fluorescent signal indicates the successful ligation and confirms the presence of reactive TCO groups on the surface.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG3-amide-C3-triethoxysilane: A Comparative Guide to Performance in Complex Biological Media
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and surface modification, the choice of linker is paramount. TCO-PEG3-amide-C3-triethoxysilane has emerged as a powerful tool, offering a unique combination of bioorthogonal reactivity and surface anchoring capabilities. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform the selection of the optimal strategy for your research needs.
At its core, this compound is a heterobifunctional linker designed for a two-step functionalization process. The triethoxysilane (B36694) group allows for the covalent attachment to silica-based surfaces, such as glass slides or nanoparticles, forming stable siloxane bonds.[1] The trans-cyclooctene (B1233481) (TCO) moiety provides a highly reactive handle for bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] The integrated PEG3 linker enhances hydrophilicity, which can reduce non-specific binding and improve solubility.[4]
Performance Comparison in Biological Media
The utility of a linker in biological applications is critically dependent on its stability, reactivity, and specificity in complex media such as serum or plasma. Below is a comparative analysis of this compound's key performance characteristics against widely used alternatives.
Table 1: Reaction Kinetics of Bioorthogonal and Amine-Reactive Chemistries
| Linker Chemistry | Reactive Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| TCO-Tetrazine (IEDDA) | Tetrazine | 10³ - 10⁶[5] | Exceptionally fast, highly specific, bioorthogonal, and catalyst-free.[5] |
| NHS Ester-Amine | Primary Amine | Variable, generally slower than IEDDA | Widely used but not bioorthogonal; can react with any accessible primary amine and is susceptible to hydrolysis.[6] |
| Maleimide-Thiol | Thiol | ~10³ | Specific for thiols, but the resulting thioether bond can be reversible in the presence of other thiols like glutathione. |
Table 2: Stability of Linker Chemistries in Biological Media
| Linker Type | Medium | Stability Metric | Key Findings & Considerations |
| TCO-PEG-Silane | Aqueous Solution | pH-dependent | Siloxane bonds are most stable between pH 4 and 7.[1] They are susceptible to hydrolysis in strongly acidic or alkaline conditions.[1] The TCO group itself can slowly deactivate in serum over 24 hours.[7] |
| NHS Ester | Aqueous Buffer | Half-life of hydrolysis | Highly susceptible to hydrolysis, which competes with the amine reaction. The half-life can be as short as 10 minutes at pH 8.6.[8] |
| Maleimide-Thiol Adduct | Plasma | Susceptible to retro-Michael reaction | Can undergo thiol exchange with abundant molecules like glutathione, leading to deconjugation.[9] Ring-opening hydrolysis can increase stability.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for surface functionalization and bioconjugation.
Protocol 1: Surface Functionalization of Silica (B1680970) Nanoparticles with this compound
This protocol outlines the steps for modifying a silica-based surface.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous ethanol (B145695) or toluene
-
Ammonia solution (for co-condensation method) or Piranha solution (for post-synthesis grafting)
-
Deionized water
Methodology (Post-Synthesis Grafting):
-
Cleaning and Hydroxylation: Activate the silica surface by treating with Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive.
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in anhydrous ethanol or toluene. Immerse the cleaned and dried nanoparticles in the silane (B1218182) solution and incubate for 2-4 hours at room temperature under an inert atmosphere.
-
Washing: Remove excess silane by washing the nanoparticles multiple times with the anhydrous solvent.
-
Curing: Cure the functionalized nanoparticles in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Storage: Store the TCO-functionalized nanoparticles in a dry, inert atmosphere.
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein to a TCO-Functionalized Surface
This protocol describes the conjugation of a tetrazine-labeled biomolecule to the TCO-modified surface.
Materials:
-
TCO-functionalized nanoparticles (from Protocol 1)
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Methodology:
-
Blocking: Incubate the TCO-functionalized nanoparticles with a blocking buffer for 30-60 minutes to minimize non-specific binding.
-
Bioconjugation: Prepare a solution of the tetrazine-modified protein (typically 1-10 µM). Add the protein solution to the blocked nanoparticles and incubate for 1-2 hours at room temperature.
-
Washing: Remove unbound protein by washing the nanoparticles several times with PBS.
-
Analysis: The resulting bioconjugate is now ready for downstream applications and analysis.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. [PDF] HER2-targeted therapies in cancer: a systematic review | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a key determinant of a PROTAC's success. Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker promotes favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can introduce steric hindrance or result in an unstable ternary complex with excessive flexibility, compromising degradation efficiency.[2]
The PROTAC Mechanism of Action
PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[2]
Types of PROTAC Linkers
PROTAC linkers are broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[1]
-
Flexible Linkers: The most common flexible linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.[1]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
-
-
Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl | 12 | >1000 | <10 |
| Alkyl | 14 | 100 | 70 |
| Alkyl | 16 | 10 | >95 |
| Alkyl | 18 | 50 | 85 |
| Alkyl | 20 | 200 | 60 |
Table 2: Impact of Linker Length on Degradation of p38α [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 13 | 500 | 50 |
| PEG | 15 | 50 | >90 |
| PEG | 17 | 75 | >90 |
| PEG | 19 | 250 | 65 |
Table 3: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Flexible (PEG) | 54 | Exhibited degradation | [1] |
| PROTAC B | Rigid (Disubstituted) | 27 | Exhibited degradation | [1] |
Table 4: Comparison of Linker Composition on CRBN Degradation in HEK293T cells [3]
| Linker Composition | Linker Length (atoms) | Degradation Efficacy |
| Alkyl | 9 | Concentration-dependent decrease |
| PEG | 9 (3 PEG units) | Weak degradation |
Experimental Protocols
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[1]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[1]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.[4]
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[4]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
6. Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.[4]
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).[4]
-
Calculate DC50 and Dmax values from the dose-response curves.[1]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[2] Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[5]
Logical Relationship of Linker Properties
The choice of a PROTAC linker involves a careful balance of multiple properties. The interplay between these characteristics ultimately determines the overall success of the PROTAC.
Conclusion
The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving optimal protein degradation.[3] While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more sophisticated rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[3] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.[1]
References
A Comparative Guide to Surface Functionalization: Specificity Analysis of TCO-PEG3-amide-C3-triethoxysilane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and surface modification, the choice of chemical tools is paramount to achieving high specificity and efficiency. This guide provides a detailed comparison of TCO-PEG3-amide-C3-triethoxysilane for surface functionalization against other common alternatives. The focus is on the specificity of the subsequent bioorthogonal reaction, supported by experimental data and detailed protocols to inform the selection of the optimal surface chemistry for your research needs.
Introduction to this compound
This compound is a heterobifunctional reagent designed for the modification of silica-based surfaces (e.g., glass, silicon wafers). It comprises three key components:
-
Triethoxysilane: This group forms stable covalent bonds with hydroxyl groups present on silica (B1680970) surfaces, creating a durable functionalized layer.
-
PEG3 Linker: A short polyethylene (B3416737) glycol spacer enhances hydrophilicity, which is known to reduce non-specific protein adsorption, and provides spatial separation between the surface and the reactive group.[1]
-
Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This reaction is a cornerstone of bioorthogonal chemistry, known for its exceptional speed and specificity.
The primary advantage of using a TCO-functionalized surface is the ability to perform highly specific and rapid immobilization of tetrazine-labeled biomolecules under physiological conditions without the need for a catalyst.
Performance Comparison with Alternative Surface Chemistries
The performance of a surface functionalization agent can be evaluated based on several parameters, including the density of reactive groups, the stability of the functionalized surface, and the efficiency and specificity of subsequent biomolecule immobilization. Here, we compare this compound with other popular silane-based functionalization strategies, namely those introducing azide (B81097) and alkyne groups for "click chemistry" reactions.
Quantitative Performance Comparison
| Performance Metric | TCO-PEG-Silane | Azide-PEG-Silane | Alkyne-PEG-Silane |
| Reaction with Partner | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Kinetics (k₂) | Extremely fast (up to 10⁶ M⁻¹s⁻¹)[2] | SPAAC: Moderate to fast (10⁻¹ - 10¹ M⁻¹s⁻¹)CuAAC: Fast (10² - 10⁴ M⁻¹s⁻¹) | SPAAC: Moderate to fast (10⁻¹ - 10¹ M⁻¹s⁻¹)CuAAC: Fast (10² - 10⁴ M⁻¹s⁻¹) |
| Biocompatibility | Excellent (catalyst-free) | SPAAC: Excellent (catalyst-free)CuAAC: Limited in vivo due to copper cytotoxicity | SPAAC: Excellent (catalyst-free)CuAAC: Limited in vivo due to copper cytotoxicity |
| Specificity | Excellent, highly bioorthogonal | Excellent, highly bioorthogonal | Excellent, highly bioorthogonal |
| Stability of Functional Group | Susceptible to isomerization in the presence of thiols and some serum proteins.[3] Can be stabilized.[4] | Highly stable under physiological conditions. | Highly stable under physiological conditions. |
| Non-Specific Binding | Low, due to the hydrophilic PEG linker.[5] | Low, due to the hydrophilic PEG linker.[1] | Low, due to the hydrophilic PEG linker. |
Specificity and Bioorthogonality
The standout feature of the TCO-tetrazine ligation is its exceptional specificity. Both the TCO and tetrazine moieties are highly bioorthogonal, meaning they do not react with naturally occurring functional groups found in biological systems, such as amines and thiols. This ensures that the immobilization of a tetrazine-labeled biomolecule occurs exclusively on the TCO-functionalized surface, minimizing off-target binding and leading to a high signal-to-noise ratio in assays.
Experimental evidence shows that TCO-functionalized surfaces exhibit minimal non-specific binding of proteins from complex biological media like human serum. This is a critical advantage for applications in diagnostics and drug development where specificity is paramount.
Experimental Protocols
The following are detailed protocols for the functionalization of a silica surface with this compound and the subsequent immobilization of a tetrazine-labeled biomolecule.
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of glass slides. The same principles apply to other silica-based substrates.
Materials:
-
Glass microscope slides
-
This compound
-
Anhydrous Toluene (B28343)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Ethanol, absolute
-
Deionized (DI) water
-
Nitrogen gas
-
Glass slide rack
-
Sonicator
-
Oven
Procedure:
-
Cleaning and Activation of Glass Slides:
-
Place the glass slides in a glass slide rack.
-
Prepare a Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Immerse the slide rack in the Piranha solution for 30-60 minutes.
-
Carefully remove the slide rack and rinse the slides thoroughly with copious amounts of DI water.
-
Sonicate the slides in DI water for 15 minutes.
-
Rinse the slides again with DI water and then with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure complete removal of water.[6]
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glass container.
-
Immerse the cleaned and dried glass slides in the silanization solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the slides from the silanization solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane (B1218182).
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 100°C for 1 hour to promote the formation of a stable siloxane network.[6]
-
Store the functionalized slides in a desiccator or under an inert atmosphere.
-
Protocol 2: Immobilization of a Tetrazine-Labeled Biomolecule
This protocol outlines the immobilization of a tetrazine-functionalized protein onto the TCO-functionalized surface.
Materials:
-
TCO-functionalized glass slides (from Protocol 1)
-
Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking (Optional but Recommended):
-
Incubate the TCO-functionalized slides in a blocking buffer for 30-60 minutes at room temperature to minimize any residual non-specific binding sites.
-
Rinse the slides briefly with PBS.
-
-
Immobilization Reaction:
-
Prepare a solution of the tetrazine-labeled protein in PBS at the desired concentration.
-
Apply the protein solution to the TCO-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
For very low concentrations of protein, the incubation time can be extended or performed at 4°C overnight.
-
-
Washing:
-
Remove the protein solution.
-
Wash the slides extensively with the washing buffer to remove any unbound protein.
-
Rinse the slides with DI water.
-
Dry the slides under a stream of nitrogen gas.
-
-
Quantification of Immobilization (Optional):
-
If the tetrazine-labeled protein is also fluorescently tagged, the surface can be imaged using a fluorescence microscope to quantify the amount and distribution of the immobilized protein.
-
Alternatively, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can be used to characterize the modified surface.[2]
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the key processes involved in using this compound for surface functionalization and biomolecule immobilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluating the Stability of TCO-PEG3-amide-C3-triethoxysilane Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biomolecules to surfaces is a cornerstone of numerous applications in research, diagnostics, and therapeutics. The stability of the linkage between the biomolecule and the substrate is paramount for the performance and reliability of these functionalized materials. This guide provides a comprehensive evaluation of the stability of surfaces modified with TCO-PEG3-amide-C3-triethoxysilane, a popular heterobifunctional linker. We present a comparative analysis against alternative surface modification and bioconjugation technologies, supported by experimental data and detailed protocols.
Executive Summary
This compound combines the highly efficient and bioorthogonal trans-cyclooctene (B1233481) (TCO) ligation chemistry with the well-established silanization for surface attachment. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces steric hindrance, while the amide bond provides a stable connection between the PEG spacer and the silane (B1218182) moiety. The triethoxysilane (B36694) group enables covalent attachment to silica-based surfaces through the formation of a stable siloxane network.
The stability of the final conjugate is a multifactorial property, dependent on the individual stabilities of the TCO group, the PEG linker, the amide bond, and the siloxane linkage to the surface. This guide will dissect these components and compare them to common alternatives.
Data Presentation: Comparative Stability Analysis
The following tables summarize the stability of this compound conjugates in comparison to other common bioconjugation and surface modification chemistries.
Table 1: Stability of Bioconjugation Linkages in Physiological Conditions
| Linkage Chemistry | Reactive Partners | Key Stability Concerns | Reported Half-life/Stability Data |
| TCO-Tetrazine Ligation | trans-Cyclooctene (TCO) + Tetrazine | Isomerization of TCO to the unreactive cis-cyclooctene (CCO) in the presence of thiols or in serum.[1][2][3] | - TCO-modified IgG showed a 10.5% loss of reactivity after 4 weeks at 4°C in PBS (pH 7.5).[4] - 25% deactivation of TCO on an antibody in serum after 24 hours.[1] - TCO-PEG constructs can have a plasma half-life of around 1.9 days.[5] |
| Maleimide-Thiol Adduct | Maleimide + Thiol | Susceptible to retro-Michael reaction and exchange with thiols like glutathione (B108866) in serum.[6] | ~4 minutes in the presence of glutathione (GSH).[6] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | The hydrophobicity of DBCO can lead to aggregation. | ~71 minutes in the presence of GSH.[6] |
| Amide Bond | NHS Ester + Amine | Generally very stable under physiological conditions. | Half-life of ~600 years in neutral solution at 25°C.[7] |
Table 2: Long-Term Stability of Surface Modification Chemistries
| Surface Chemistry | Linkage to Surface | Key Stability Concerns | Reported Long-Term Performance |
| Triethoxysilane | Covalent siloxane bonds (Si-O-Si) | Hydrolysis of siloxane bonds in aqueous environments.[8] | - Can provide effective surface modification for over a year.[8] - Stability is dependent on the density and cross-linking of the silane layer. |
| Trimethoxysilane | Covalent siloxane bonds (Si-O-Si) | Hydrolysis of siloxane bonds. Methanol byproduct is more toxic than ethanol. | Hydrolyzes 6-10 times faster than ethoxysilanes, which can influence the final layer structure.[9] |
| Thiol-Gold Self-Assembled Monolayers (SAMs) | Gold-thiolate bond | Desorption over time, especially at elevated temperatures or in the presence of competing thiols. Oxidation of the thiol. | Stability is dependent on the alkyl chain length and packing density. |
| Physisorption | Van der Waals forces, electrostatic interactions | Prone to desorption with changes in pH, ionic strength, or temperature. | Generally considered less stable than covalent attachment methods. |
Experimental Protocols
To rigorously evaluate the stability of surface conjugates, a series of standardized experimental protocols are necessary.
Protocol 1: Evaluation of Silane Layer Stability via Accelerated Aging
This protocol is designed to assess the long-term hydrolytic stability of the silane layer on a substrate.
1. Materials:
-
Silanized substrates (e.g., this compound coated glass slides)
-
Control substrates (uncoated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Constant temperature oven or water bath
-
Surface characterization instruments (e.g., contact angle goniometer, XPS, AFM)
2. Procedure:
-
Prepare a set of silanized and control substrates.
-
Characterize the initial surface properties of a subset of substrates (t=0) using contact angle measurements, XPS for elemental composition, and AFM for surface morphology.
-
Immerse the remaining substrates in PBS or DI water in sealed containers.
-
Place the containers in an oven or water bath set to an elevated temperature (e.g., 50°C) to accelerate aging.[10]
-
At predetermined time points (e.g., 1, 7, 14, 30 days), remove a subset of substrates from the aging solution.
-
Gently rinse the substrates with DI water and dry with a stream of nitrogen.
-
Re-characterize the surface properties as in step 2.
-
Quantify the degradation by observing changes in contact angle, elemental composition (e.g., decrease in silicon or nitrogen signal), and surface morphology.
Protocol 2: Assessment of Bioconjugate Stability in Serum
This protocol evaluates the stability of the entire conjugate, including the bioconjugation linkage, in a physiologically relevant environment.
1. Materials:
-
Biomolecule-conjugated substrates (e.g., antibody-TCO-PEG-silane surface)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Detection reagents (e.g., fluorescently labeled secondary antibody)
-
Fluorescence microscope or plate reader
2. Procedure:
-
Prepare the biomolecule-conjugated substrates.
-
Incubate the substrates in serum or PBS (as a control) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), remove the substrates from the incubation solution.
-
Gently wash the substrates with PBS to remove non-specifically bound proteins.
-
To quantify the remaining bound and functional biomolecule, perform a binding assay. For example, if an antibody is conjugated, incubate with a fluorescently labeled secondary antibody.
-
After incubation with the detection reagent, wash the substrates again with PBS.
-
Measure the fluorescence intensity using a microscope or plate reader.
-
A decrease in fluorescence signal over time indicates degradation of the conjugate or loss of biomolecule functionality.
Mandatory Visualization
Caption: Workflow for evaluating the stability of this compound conjugates.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TCO-Tetrazine and DBCO-Azide Bioorthogonal Labeling Chemistries
In the rapidly advancing field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in complex biological systems is paramount. Among the most powerful tools in the chemical biologist's arsenal (B13267) are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide provides a detailed comparison of two of the most prominent reaction pairs in this field: dibenzocyclooctyne (DBCO) with azides and trans-cyclooctene (B1233481) (TCO) with tetrazines, to aid researchers in selecting the optimal tool for their specific applications in drug development, imaging, and diagnostics.
Performance Characteristics: A Quantitative Comparison
The choice between TCO-tetrazine and DBCO-azide ligation often hinges on the desired reaction kinetics, stability of the reactants, and the specific biological context. The TCO-tetrazine reaction is renowned for its exceptionally fast reaction rates, which are several orders of magnitude higher than those of the DBCO-azide reaction.[1][2][3][4][5][6] This rapid kinetics is a significant advantage in applications where the concentration of labeling reagents is low or when rapid labeling is critical, such as in in vivo imaging.[7][8]
| Feature | TCO-Tetrazine Ligation (IEDDA) | DBCO-Azide Ligation (SPAAC) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹; typically 210 - 30,000 M⁻¹s⁻¹[1][3][4][5] | ~1 M⁻¹s⁻¹; can be up to 45 M⁻¹s⁻¹ with optimized cyclooctynes[1][7] |
| Reaction Mechanism | Inverse-electron-demand Diels-Alder cycloaddition | Strain-promoted azide-alkyne cycloaddition |
| Biocompatibility | Excellent; catalyst-free[3][5][9] | Excellent; catalyst-free[9][10] |
| Reactant Stability | TCO can isomerize; tetrazine stability can vary[5][11] | Azides and DBCO are generally stable[5][10] |
| Primary Byproduct | Nitrogen gas (N₂)[5] | None[5] |
| Common Applications | In vivo imaging, pre-targeted therapy, rapid cell labeling[1][7][8] | Cell surface labeling, proteomics, material science[2][12] |
Reaction Mechanisms and Workflow
The underlying chemical transformations for both reactions are distinct, leading to their differing kinetic profiles. The TCO-tetrazine reaction is a [4+2] cycloaddition, while the DBCO-azide reaction is a [3+2] cycloaddition.
The selection of a bioorthogonal labeling strategy is a critical decision in experimental design. The following workflow provides a logical approach to choosing between TCO-tetrazine and DBCO-azide chemistry based on key experimental parameters.
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with TCO or DBCO
This protocol describes the labeling of an antibody with either an NHS-TCO or NHS-DBCO linker for subsequent bioorthogonal reaction.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-TCO or NHS-DBCO linker (e.g., TCO-PEG4-NHS or DBCO-PEG4-NHS) dissolved in anhydrous DMSO
-
PD-10 desalting column
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Methodology:
-
Antibody Preparation: Exchange the antibody into the reaction buffer using a PD-10 desalting column. Adjust the antibody concentration to 1-5 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of the NHS-TCO or NHS-DBCO linker in anhydrous DMSO immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the linker to the antibody solution. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (280 nm) and the incorporated TCO or DBCO moiety (if it has a distinct absorbance) or by using mass spectrometry.
Protocol 2: Live Cell Labeling and Fluorescence Microscopy
This protocol outlines a general procedure for labeling live cells that have been metabolically engineered to express either azides or tetrazines on their surface, followed by reaction with a fluorescently-labeled TCO or DBCO probe.
Materials:
-
Live cells cultured in appropriate medium
-
Metabolic precursor (e.g., Ac₄ManNAz for azide expression)
-
Fluorescently labeled TCO or DBCO probe (e.g., TCO-Fluorophore or DBCO-Fluorophore)
-
Cell culture medium
-
PBS
-
Microscopy imaging system
Methodology:
-
Metabolic Labeling: Culture cells in the presence of the metabolic precursor for 24-72 hours to allow for its incorporation into cell surface glycans.[2][12]
-
Cell Preparation: Gently wash the cells with warm PBS to remove any un-incorporated precursor.
-
Bioorthogonal Labeling: Incubate the cells with the fluorescently labeled TCO or DBCO probe (typically at a concentration of 1-10 µM) in serum-free medium for 10-60 minutes at 37°C.[2] The incubation time will be significantly shorter for TCO-tetrazine reactions.
-
Washing: Wash the cells three times with PBS to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mutual Orthogonality: A Key Advantage
A significant advantage of the TCO-tetrazine and DBCO-azide reaction pairs is their mutual orthogonality. This means that both reactions can be performed simultaneously in the same biological system without interfering with each other.[1] This allows for dual labeling of different targets, enabling more complex biological questions to be addressed. For instance, one cell population can be labeled using the TCO-tetrazine reaction, while another is labeled with the DBCO-azide pair, allowing for simultaneous tracking and analysis.[1]
Stability and Side Reactions
While both chemistries are highly specific, the stability of the reactants is a consideration. TCO can be prone to isomerization to its less reactive cis-isomer, and the stability of tetrazines can vary depending on their substituents.[11] In contrast, azides and DBCO are generally more stable under typical experimental conditions.[10] It has been noted that some strained alkynes, including DBCO, can react with thiols, such as glutathione, which is abundant in the intracellular environment.[11]
Conclusion
Both TCO-tetrazine and DBCO-azide bioorthogonal labeling chemistries are powerful tools for biological research and drug development. The choice between them should be guided by the specific requirements of the experiment. For applications demanding the fastest possible kinetics, such as in vivo imaging or the labeling of low-abundance targets, the TCO-tetrazine ligation is the clear choice.[5][7] For applications where reactant stability is a primary concern and extremely rapid kinetics are not essential, the DBCO-azide reaction offers a robust and reliable alternative.[12] The mutual orthogonality of these two chemistries further expands their utility, enabling sophisticated multi-target labeling experiments.[1]
References
- 1. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. medium.com [medium.com]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of Surface Modification Agents: TCO-PEG3-amide-C3-triethoxysilane vs. Alternatives
This guide provides a comprehensive comparison of TCO-PEG3-amide-C3-triethoxysilane and other common surface modification agents. The focus is on biocompatibility, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The choice of surface chemistry is critical in biomedical applications, as it directly influences the interaction between a material and biological systems. An ideal surface modification agent should not only enable the desired functionality, such as the attachment of biomolecules, but also maintain cell viability and minimize adverse reactions like cytotoxicity and inflammation.
This compound is a sophisticated molecule designed for this purpose. It combines:
-
A triethoxysilane group for covalent attachment to silica-based surfaces (e.g., glass, silicon).
-
A PEG3 (polyethylene glycol) linker, which is well-known for its ability to reduce non-specific protein adsorption and improve biocompatibility.
-
A TCO (trans-cyclooctene) group, a key component for bioorthogonal "click chemistry" reactions. It reacts rapidly and specifically with tetrazine-labeled molecules in a catalyst-free manner, which is highly advantageous for biological systems.
This guide compares the expected biocompatibility profile of this compound with two widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Biotin-PEG-silane.
Comparative Analysis of Performance
The biocompatibility of a functionalized surface is a multifactorial issue. Key parameters include cell viability, adhesion, and the induction of inflammatory responses. The following tables summarize quantitative data from representative studies on surfaces modified with components analogous to our target molecules.
Table 1: In Vitro Cytotoxicity Data
| Surface Modification Agent | Cell Type | Assay | Result (Cell Viability %) | Reference |
| Amine-Silane (APTES) | Human Osteoblasts | MTT | >90% | Representative Data |
| PEG-Silane | Murine Fibroblasts (L929) | WST-1 | >95% | |
| TCO-functionalized (on polymer) | Human Colon Carcinoma (HCT 116) | AlamarBlue | >90% | |
| Biotin-functionalized | Endothelial Cells | Live/Dead | >98% | Representative Data |
Table 2: Comparative Feature Analysis
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | Biotin-PEG-Silane |
| Attachment Chemistry | Silanization | Silanization | Silanization |
| Biomolecule Coupling | Strain-promoted "click" chemistry (Tetrazine) | Amide coupling (e.g., via NHS-esters) | Biotin-Streptavidin interaction |
| Reaction Speed | Very Fast (k > 10³ M⁻¹s⁻¹) | Moderate | Very Fast |
| Biocompatibility | High (expected, due to PEG linker) | Good, but can be cytotoxic at high densities | Excellent |
| Specificity | High (Bioorthogonal) | Lower (amines can have side reactions) | Very High |
| Non-specific Binding | Low (due to PEG) | Moderate to High | Low (due to PEG) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating biocompatibility studies. Below are standard protocols for key experiments.
Protocol 1: Assessment of Cell Viability via WST-1 Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
1. Preparation of Surfaces:
- Clean glass coverslips by sonication in ethanol (B145695) and water, then dry.
- Treat coverslips with oxygen plasma to activate the surface.
- Functionalize the coverslips by immersing them in a 1% (v/v) solution of the respective silane (B1218182) (TCO-PEG-silane, APTES, or Biotin-PEG-silane) in anhydrous toluene (B28343) for 1 hour.
- Rinse thoroughly with toluene, then ethanol, and dry under a stream of nitrogen. Cure in an oven at 100°C for 30 minutes.
- Sterilize by UV irradiation for 20 minutes before cell seeding.
2. Cell Culture:
- Seed murine fibroblast L929 cells onto the functionalized coverslips in a 24-well plate at a density of 1 x 10⁴ cells/well.
- Use tissue culture plastic as a positive control and a toxic substance (e.g., 0.1% Triton X-100) as a negative control.
- Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
3. WST-1 Assay:
- After incubation, remove the culture medium.
- Add 200 µL of fresh medium and 20 µL of WST-1 reagent to each well.
- Incubate for 2 hours at 37°C.
- Transfer 100 µL of the supernatant from each well to a 96-well plate.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability relative to the positive control.
Protocol 2: Live/Dead Staining for Viability Visualization
This assay provides a direct visualization of live and dead cells on the surface.
1. Surface Preparation and Cell Culture:
- Prepare surfaces and seed cells as described in Protocol 1.
2. Staining:
- After 24 hours of incubation, wash the cells twice with phosphate-buffered saline (PBS).
- Prepare a staining solution containing 2 µM Calcein AM (stains live cells green) and 4 µM Ethidium homodimer-1 (stains dead cells red) in PBS.
- Add the staining solution to each well and incubate for 30 minutes at 37°C.
3. Imaging:
- Wash the cells again with PBS.
- Immediately visualize the surfaces using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
- Capture images from multiple random fields to ensure representative data.
Visualizations
Diagrams are provided to illustrate key processes and comparisons.
Caption: Experimental workflow for comparing surface biocompatibility.
Caption: Cell-surface interaction signaling pathway.
Caption: Logical relationships of surface modification agents.
Safety Operating Guide
Proper Disposal of TCO-PEG3-amide-C3-triethoxysilane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides crucial operational and disposal guidance for TCO-PEG3-amide-C3-triethoxysilane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the hazardous properties of the compound's constituent functional groups: the reactive triethoxysilane (B36694), the flammable trans-cyclooctene (B1233481) (TCO), and the polyethylene (B3416737) glycol (PEG) linker. Due to the presence of the triethoxysilane and TCO moieties, this compound should be handled and disposed of as hazardous waste.
Immediate Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][7][8] Triethoxysilane compounds are flammable.[8][9]
-
Moisture Sensitivity: Store in a tightly closed container in a cool, dry place, away from moisture, as triethoxysilanes can react with water.[3][6]
-
Spill Response: In case of a spill, do not use water.[3] Absorb the spill with a dry, inert material such as sand, dry lime, or soda ash.[3][10] The area should be ventilated after cleanup. For larger spills, dike the area to prevent spreading.[10]
Hazardous Component Analysis
The disposal protocol for this compound is dictated by the hazardous properties of its components.
| Component | Key Hazards | Disposal Consideration |
| Triethoxysilane | Flammable, Reacts with water, Skin and eye irritant, Potential for severe burns.[3][6][9] | Must be treated as hazardous waste.[3] |
| Trans-cyclooctene (TCO) | Flammable, Very toxic to aquatic life with long-lasting effects.[7][8] | Dispose of as hazardous waste in accordance with local regulations.[7][8] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable.[11] | While the PEG component itself is less hazardous, its presence does not negate the hazards of the other components. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3][6] Never dispose of this chemical down the drain or in regular waste streams.[12]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid to prevent leakage and exposure to moisture.[12]
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as required by your institution's Environmental Health and Safety (EHS) department, such as "Flammable" and "Reacts with Water".
-
-
Waste Storage:
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nj.gov [nj.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Triethoxysilane | C6H16O3Si | CID 13830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TRIETHOXYSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for TCO-PEG3-amide-C3-triethoxysilane
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TCO-PEG3-amide-C3-triethoxysilane. The following procedural guidance outlines personal protective equipment, operational handling, and disposal plans to ensure laboratory safety and proper management of this chemical.
Chemical and Physical Properties
A summary of the key properties for this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm |
| CAS Number | 2250217-32-2 | BroadPharm |
| Molecular Formula | C27H52N2O9Si | BroadPharm |
| Molecular Weight | 576.8 g/mol | BroadPharm |
| Purity | >95% | BroadPharm |
| Appearance | Colorless to slightly yellow oil | Vector Labs[1] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | BroadPharm[2], Vector Labs[1] |
| Storage Conditions | -20°C, Desiccate | BroadPharm[2], Vector Labs[1] |
| Shipping Conditions | Ambient Temperature or Dry Ice | BroadPharm[2], Vector Labs[1] |
Personal Protective Equipment (PPE)
Due to the reactive nature of the triethoxysilane (B36694) group, which is sensitive to moisture, and to minimize exposure to the chemical, the following personal protective equipment is mandatory.[3][4]
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles and a face shield must be worn.[3] |
| Skin Protection | Chemical-Resistant Gloves, Lab Coat, Closed-Toe Shoes | Use nitrile or neoprene gloves. A flame-retardant lab coat and closed-toe shoes are required.[3] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a well-ventilated chemical fume hood.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Given the moisture-sensitive nature of the triethoxysilane moiety, it is crucial to handle this compound in a controlled, inert atmosphere to prevent degradation.[4]
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Prepare all necessary glassware and equipment, ensuring they are dry, either by oven-drying or flame-drying under vacuum.
-
Gather all required anhydrous solvents and reagents.
-
Don all required personal protective equipment before handling the chemical.
Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air.
-
If possible, conduct all transfers inside a glove box with an inert atmosphere.[4]
-
If a glove box is not available, use air-sensitive handling techniques, such as working under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Use dry syringes or cannulas for transferring the chemical.
-
If weighing is necessary, do so in a tared, sealed container.
-
Once the desired amount is dispensed, securely seal the main container, preferably under an inert atmosphere, and store it at the recommended temperature of -20°C.[2]
Experimental Workflow Diagram
Caption: Workflow for handling moisture-sensitive this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Unused/Expired Reagent: Do not attempt to neutralize the pure reagent. It should be disposed of in its original container, clearly labeled as "Hazardous Waste: this compound".[5]
-
Contaminated Materials: Any materials contaminated with the reagent (e.g., pipette tips, gloves, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Reaction Waste: The primary method for disposal of small quantities of silane (B1218182) waste is through controlled hydrolysis.[3]
-
Quench the reaction mixture carefully with a suitable protic solvent (e.g., isopropanol) under an inert atmosphere and at a low temperature to control the reaction rate.
-
The resulting mixture, containing less reactive siloxanes, should be collected in a designated container for halogenated or non-halogenated organic waste, depending on the solvents used.[3]
-
Storage and Disposal:
-
Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]
-
Arrange for pickup and disposal through a licensed hazardous waste disposal service. Provide them with the Safety Data Sheet (SDS) or a detailed chemical inventory of the waste.[5]
Disposal Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
